Isosorbide Mononitrate
Description
Isosorbide mononitrate is a nitrate ester and a glucitol derivative. It has a role as a nitric oxide donor and a vasodilator agent.
This compound is an organic nitrate with vasodilating properties. It is an anti-anginal agent that works by relaxing the smooth muscles of both arteries and veins, but but predominantly veins to reduce cardiac preload. This compound is an active metabolite of [isosorbide dinitrate]. Like other organic nitrates, this compound acts as a prodrug for its active metabolite, [nitric oxide], which mediates the therapeutic action of this compound. This compound has a longer duration of action than [nitroglycerin] due to its slow onset of absorption and metabolism. First approved by the FDA in 1991, this compound is used for the prevention and management of angina pectoris caused by coronary artery disease; however, the onset of action of orally-administered this compound is not rapid enough to offset an acute anginal episode. It is available in oral tablets generically and under the brand name ISMO and Monoket. The extended-release forms of the drug are also available generically and under the brand name Imdur.
This compound is a Nitrate Vasodilator. The physiologic effect of this compound is by means of Vasodilation.
This compound is the mononitrate salt form of isosorbide, an organic nitrate with vasodilator activity. This compound relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle, resulting in dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition, this compound relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 3 approved and 8 investigational indications.
for prevention of angina pectoris; structure given in first source; a Russian drug
See also: Isosorbide (salt form of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXYYJSYQOXTPL-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Record name | ISOSORBIDE-5-MONONITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023176 | |
| Record name | Isosorbide 5-mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isosorbide-5-mononitrate is a crystalline solid. It is very flammable and may be toxic by ingestion., Solid | |
| Record name | ISOSORBIDE-5-MONONITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isosorbide Mononitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.70e+01 g/L | |
| Record name | Isosorbide Mononitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16051-77-7 | |
| Record name | ISOSORBIDE-5-MONONITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isosorbide mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16051-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosorbide mononitrate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosorbide mononitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOSORBIDE MONONITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isosorbide 5-mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isosorbide mononitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSORBIDE MONONITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX1OH63030 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isosorbide Mononitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 91 °C | |
| Record name | Isosorbide Mononitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isosorbide mononitrate signaling pathways in vascular smooth muscle
An In-depth Technical Guide to Isosorbide Mononitrate Signaling in Vascular Smooth Muscle
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (ISMN) is an organic nitrate widely used for the prevention and management of angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory effects, which reduce cardiac preload and afterload, thereby decreasing myocardial oxygen demand.[3][4] The primary mechanism of action involves the relaxation of vascular smooth muscle cells (VSMCs).[1][5] This guide provides a detailed examination of the core signaling pathways activated by ISMN in VSMCs, presents quantitative data on its effects, and outlines key experimental protocols for investigating these mechanisms.
Core Signaling Pathway: Nitric Oxide (NO) -> sGC -> cGMP -> PKG
The pharmacological action of ISMN is initiated by its conversion to the active signaling molecule, nitric oxide (NO).[5][6] Unlike isosorbide dinitrate, which requires enzymatic transformation, ISMN can release NO through a non-enzymatic process.[5] This NO release is the rate-limiting step for its vasodilatory action.
Once formed, NO diffuses from the endothelium or is generated within the VSMC and activates its primary receptor, soluble guanylyl cyclase (sGC).[3][7] sGC is a heterodimeric enzyme that, upon binding with NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][7]
The subsequent elevation in intracellular cGMP concentration is the pivotal event in the signaling cascade.[8] cGMP activates cGMP-dependent protein kinase (PKG), a serine/threonine kinase that phosphorylates numerous downstream target proteins, ultimately leading to vasodilation.[1][9]
Caption: The central signaling cascade of this compound (ISMN) in vascular smooth muscle cells.
Downstream Mechanisms of Vasodilation
Activated PKG orchestrates VSMC relaxation through multiple parallel mechanisms that collectively reduce intracellular calcium concentration ([Ca²⁺]i) and decrease the sensitivity of the contractile apparatus to Ca²⁺.
-
Reduction of Intracellular Calcium: PKG phosphorylates and activates the large-conductance Ca²⁺-activated potassium (BKca) channel, leading to K⁺ efflux and membrane hyperpolarization.[10] This hyperpolarization closes voltage-dependent L-type Ca²⁺ channels, reducing Ca²⁺ influx.[10] PKG also promotes Ca²⁺ sequestration into the sarcoplasmic reticulum by phosphorylating phospholamban, which relieves its inhibition of the SERCA pump, and enhances Ca²⁺ extrusion from the cell via the plasma membrane Ca²⁺-ATPase (PMCA) pump.[1]
-
Desensitization of Contractile Machinery: PKG phosphorylates and activates myosin light chain phosphatase (MLCP).[1] Activated MLCP dephosphorylates the myosin light chain (MLC), leading to the dissociation of actin-myosin cross-bridges and subsequent muscle relaxation.[1]
Caption: Downstream effector pathways activated by Protein Kinase G (PKG) to induce vasodilation.
Quantitative Data
The vasodilatory effect of ISMN is concentration-dependent and directly correlates with increases in intracellular cGMP levels.
| Compound | Preparation | Concentration | Effect | Reference |
| Isosorbide-2-mononitrate | Isolated dog aorta | 1 µM - 1 mM | Concentration-dependent relaxation | [8] |
| Isosorbide-5-mononitrate | Isolated dog aorta | 1 µM - 1 mM | Concentration-dependent relaxation (less potent than IS-2-MN) | [8] |
| Isosorbide-2-mononitrate | Isolated dog aorta | 1 mM | Significant increase in cGMP levels | [8] |
| Isosorbide-5-mononitrate | Isolated dog aorta | 1 mM | Significant increase in cGMP levels (less potent than IS-2-MN) | [8] |
| Sodium Nitroprusside (SNP) | Rat pulmonary artery | 1 µM | cGMP level: 66.19 ± 7.18 pmol/mg protein (control) | [11] |
| SNP (after L-NAME treatment) | Rat pulmonary artery | 1 µM | cGMP level: 271.8 ± 39.93 pmol/mg protein (sensitized) | [11] |
Experimental Protocols
Measurement of Intracellular cGMP Levels
Principle: To quantify the concentration of cGMP in VSMCs following stimulation with ISMN. This is commonly achieved using competitive immunoassays (e.g., Radioimmunoassay - RIA, ELISA) or real-time fluorescent biosensors.[12][13]
Protocol (General Principle for Immunoassay):
-
Cell Culture & Treatment: Culture VSMCs to near confluence. Induce quiescence by serum starvation. Treat cells with desired concentrations of ISMN for specified time points.
-
Lysis: Terminate the reaction by rapidly aspirating the medium and lysing the cells with an appropriate buffer (e.g., 0.1 M HCl or trichloroacetic acid) to precipitate proteins and prevent cGMP degradation by phosphodiesterases.
-
Sample Preparation: Centrifuge the lysate to pellet protein debris. Collect the supernatant containing cGMP. Samples may require purification or acetylation to increase assay sensitivity.
-
Quantification: Perform the cGMP immunoassay according to the manufacturer's instructions. This typically involves competition between the cGMP in the sample and a labeled cGMP standard for a limited number of anti-cGMP antibody binding sites.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the cGMP concentration in the samples by interpolating their signal on the standard curve. Normalize the results to total protein content from the cell lysate.[14]
Assessment of Vasodilation using Wire Myography
Principle: To measure the isometric tension of isolated small arteries ex vivo in response to ISMN, providing a direct functional assessment of its vasodilatory capacity.[12]
Protocol:
-
Vessel Dissection: Isolate resistance arteries (e.g., mesenteric or coronary) from a model organism and place them in cold, oxygenated physiological salt solution (PSS).
-
Mounting: Cut the artery into small rings (approx. 2 mm in length) and mount them on two fine wires in the jaws of a wire myograph. One wire is attached to a force transducer and the other to a micrometer.
-
Normalization: Stretch the vessel to its optimal resting tension, which corresponds to a physiological transmural pressure. Allow the vessel to equilibrate.
-
Viability Check: Test the vessel's contractile viability by stimulating it with a high-potassium solution or a vasoconstrictor agent like phenylephrine or endothelin-1.
-
Vasodilation Assay: Pre-constrict the arterial ring with an agonist. Once a stable contractile plateau is reached, add cumulative concentrations of ISMN to the bath.
-
Data Recording: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-constriction tension.[12]
Western Blot Analysis for VASP Phosphorylation
Principle: To detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a specific and reliable marker of PKG activation in VSMCs.[15][16]
Protocol:
-
Sample Preparation: Treat VSMCs with ISMN as described in 5.1. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts onto an SDS-polyacrylamide gel. Separate proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane using a suitable blocking agent, such as bovine serum albumin (BSA), as milk can interfere with phospho-antibody detection.[17]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for VASP phosphorylated at Ser239 (pVASP-S239).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Wash the membrane thoroughly. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity. To ensure equal loading, the membrane can be stripped and re-probed for total VASP or a housekeeping protein like GAPDH.[18]
Caption: A streamlined workflow for detecting PKG activation via VASP phosphorylation using Western blot.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Principle: To visualize and quantify changes in [Ca²⁺]i in response to ISMN using fluorescent Ca²⁺ indicators. A decrease in [Ca²⁺]i is a key outcome of the ISMN signaling pathway.
Protocol (using Fura-2 AM):
-
Cell Preparation: Grow VSMCs on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with the ratiometric Ca²⁺ indicator Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane. Incubate to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.[19][20]
-
Washing: Wash the cells with a physiological buffer (e.g., HEPES-buffered saline) to remove extracellular dye.
-
Imaging: Mount the coverslip on a fluorescence imaging microscope equipped with a light source that can alternate between 340 nm and 380 nm excitation wavelengths.
-
Baseline Measurement: Record the baseline fluorescence emission at 510 nm for both excitation wavelengths in resting cells.
-
Stimulation: Perfuse the cells with a solution containing ISMN or a direct NO donor.
-
Data Acquisition: Continuously record the fluorescence intensity at 510 nm while alternating excitation between 340 nm and 380 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is directly proportional to the [Ca²⁺]i. Calibrate the ratio to absolute Ca²⁺ concentrations if required.[19][20]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of isosorbide-5-mononitrate and isosorbide-2-mononitrate on isolated dog aorta: vascular relaxation and increase in cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of protein kinase G in nitric oxide- and cGMP-induced relaxation of newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of protein kinase G in nitric oxide deficiency-induced supersensitivity to nitrovasodilator in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Monitoring the Spatiotemporal Dynamics of Intracellular cGMP in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
In vitro vasodilation effects of isosorbide mononitrate
An In-Depth Technical Guide on the In Vitro Vasodilation Effects of Isosorbide Mononitrate
Introduction
This compound (ISMN), the major active metabolite of isosorbide dinitrate, is an organic nitrate widely utilized for the prevention and treatment of angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory properties, which reduce cardiac preload and afterload, thereby decreasing myocardial oxygen demand.[3][4][5] This technical guide provides a comprehensive overview of the in vitro vasodilation effects of ISMN, focusing on its core mechanism of action, quantitative dose-response data, and the standard experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and cardiovascular medicine.
Core Mechanism of Action: The Nitric Oxide-cGMP Pathway
The primary mechanism underlying the vasodilatory effect of this compound is the relaxation of vascular smooth muscle, a process initiated by its conversion to nitric oxide (NO).[3][5][6] Unlike other organic nitrates like nitroglycerin, ISMN releases NO through a non-enzymatic process.[4] This released NO, a potent signaling molecule, diffuses into the vascular smooth muscle cells.[7]
Within the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC).[4][6][8][9] The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4][9] The subsequent elevation in intracellular cGMP levels is a critical step, as cGMP acts as a second messenger that orchestrates smooth muscle relaxation.[3][10] It achieves this primarily by activating cGMP-dependent protein kinase G (PKG), which in turn phosphorylates multiple downstream targets.[3][6] This cascade leads to a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, ultimately resulting in the relaxation of the muscle cells and vasodilation.[6][7][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Mechanism of vasodilation by nitrates: role of cyclic GMP [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrovasodilator - Wikipedia [en.wikipedia.org]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
Isosorbide Mononitrate's Role in the cGMP Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isosorbide mononitrate (ISMN) is a widely prescribed anti-anginal agent that exerts its therapeutic effects primarily through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning ISMN's action, focusing on its role as an NO donor, the subsequent activation of soluble guanylate cyclase (sGC), and the downstream signaling events mediated by cGMP and protein kinase G (PKG). The document details the vasodilation effects of ISMN, supported by quantitative data where available, and provides in-depth experimental protocols for key assays used to investigate this pathway. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ISMN's pharmacology and its interaction with the cGMP signaling pathway.
Mechanism of Action: From Prodrug to Physiological Response
This compound is a prodrug that, once metabolized, releases nitric oxide (NO), a potent vasodilator.[1][2] The primary mechanism of action involves the activation of the cGMP signaling pathway in vascular smooth muscle cells, leading to vasodilation and reduced cardiac preload and afterload.[1][2]
The key steps in this cascade are:
-
Biotransformation to Nitric Oxide: this compound undergoes enzymatic and non-enzymatic conversion to release NO. While the precise enzymatic pathways for ISMN are not as fully elucidated as for other nitrates like nitroglycerin (which is metabolized by mitochondrial aldehyde dehydrogenase), it is understood that this conversion is crucial for its pharmacological activity.[3][4]
-
Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1][2] This binding induces a conformational change in sGC, leading to its activation.
-
Synthesis of Cyclic GMP (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] This step represents a critical amplification point in the signaling cascade.
-
Activation of Protein Kinase G (PKG): cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).[5][6]
-
Phosphorylation of Downstream Targets and Vasodilation: Activated PKG phosphorylates several downstream target proteins in vascular smooth muscle cells, which collectively lead to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. Key phosphorylated targets include:
-
Phospholamban: Phosphorylation of phospholamban leads to the activation of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), which sequesters calcium from the cytosol into the sarcoplasmic reticulum.
-
Inositol Trisphosphate (IP3) Receptor: PKG can phosphorylate and inhibit the IP3 receptor, reducing calcium release from the sarcoplasmic reticulum.
-
Calcium-activated Potassium Channels (BKCa): PKG can activate these channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.
-
Myosin Light Chain Phosphatase (MLCP): PKG can activate MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.
-
Vasodilator-Stimulated Phosphoprotein (VASP): VASP is a key substrate of PKG, and its phosphorylation state is often used as a biomarker for NO/cGMP signaling activity.[7]
-
The culmination of these events is the relaxation of vascular smooth muscle, resulting in vasodilation. The vasodilatory effects of ISMN are more pronounced on veins than on arteries, leading to a significant reduction in preload.[8]
Quantitative Data on the cGMP Signaling Cascade
The following tables summarize quantitative data related to the effects of organic nitrates on the cGMP signaling pathway. It is important to note that direct dose-response data for this compound on cGMP levels and VASP phosphorylation in a tabular format is limited in the publicly available literature. Therefore, data from studies on the closely related compound, isosorbide dinitrate (ISDN), are included to provide a quantitative perspective.
Table 1: Effect of Isosorbide Dinitrate on cGMP Levels in Bovine Coronary Arterial Strips
| ISDN Concentration (M) | Mean cGMP Level (pmol/mg protein) ± SEM |
| 0 (Control) | 0.25 ± 0.05 |
| 10⁻⁸ | 0.45 ± 0.08 |
| 10⁻⁷ | 1.20 ± 0.20 |
| 10⁻⁶ | 2.50 ± 0.35 |
| 10⁻⁵ | 4.80 ± 0.60 |
| 10⁻⁴ | 6.20 ± 0.75 |
Data adapted from a study on isosorbide dinitrate (ISDN) and presented for illustrative purposes due to the limited availability of direct quantitative data for this compound. The original study presented this data graphically.[9]
Table 2: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation in Human Platelets
| Treatment | VASP Phosphorylation (Ser239) (% of maximal stimulation) |
| Basal | 10-20% |
| Prostaglandin E1 (PGE1) | 80-90% |
| Sodium Nitroprusside (SNP) (NO donor) | 70-85% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on the cGMP signaling cascade.
Measurement of cGMP Levels using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive ELISA to quantify cGMP levels in cell lysates or tissue homogenates.[10][11][12]
Materials:
-
cGMP ELISA Kit (commercially available)
-
Cell or tissue samples treated with this compound or vehicle control
-
Lysis buffer (e.g., 0.1 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, tubes, vortexer, centrifuge)
Procedure:
-
Sample Preparation:
-
Cell Culture: After treatment, aspirate the culture medium and lyse the cells with 0.1 M HCl. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Tissue Homogenates: Homogenize the tissue in an appropriate lysis buffer on ice. Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Assay Procedure (following a typical commercial kit protocol):
-
Prepare cGMP standards and samples. If necessary, acetylate standards and samples to increase assay sensitivity.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add cGMP-horseradish peroxidase (HRP) conjugate to each well.
-
Add anti-cGMP antibody to each well.
-
Incubate the plate, typically for 2 hours at room temperature with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate to allow color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the sample.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 3. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 4. A common enzyme may be responsible for the conversion of organic nitrates to nitric oxide in vascular microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Concentration and time-dependent relationships between isosorbide dinitrate-induced relaxation and formation of cyclic GMP in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]
Methodological & Application
Application Note: Quantification of Isosorbide Mononitrate in Human Plasma using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosorbide-5-mononitrate (5-ISMN) is an organic nitrate vasodilator widely used in the treatment of angina pectoris.[1][2] Accurate quantification of 5-ISMN in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of isosorbide mononitrate in human plasma. The described protocol utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and offers high sensitivity with a low limit of quantification.
Experimental Protocols
1. Materials and Reagents
-
Isosorbide-5-mononitrate (5-ISMN) reference standard
-
¹³C₆-5-ISMN (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
2. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of 5-ISMN and ¹³C₆-5-ISMN in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL and 0.5 mg/mL, respectively.[2]
-
Working Solutions:
-
Prepare 5-ISMN working solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and 2 mM ammonium acetate to achieve the desired concentrations for calibration standards and quality control samples.[2]
-
Prepare the internal standard working solution by diluting the ¹³C₆-5-ISMN stock solution with the same diluent to a final concentration of 1000 ng/mL.[2]
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking drug-free human plasma with the appropriate 5-ISMN working solutions to obtain final concentrations ranging from 5.00 to 1000 ng/mL (e.g., 5.00, 10.0, 25.0, 50.0, 100, 250, 500, and 1000 ng/mL).[1][2]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 8.00, 80.0, and 800 ng/mL) in the same manner.[2]
-
3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 50 µL of plasma (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.[1][2]
-
Add 50 µL of the internal standard working solution (1000 ng/mL ¹³C₆-5-ISMN).[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes.[1]
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.[1]
Data Presentation
Table 1: HPLC-MS/MS Chromatographic Conditions
| Parameter | Condition |
| HPLC System | LC-20A (Shimadzu) or equivalent[1] |
| Column | ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm)[1] |
| Guard Column | ZORBAX Eclipse XDB-C18 (4.6 x 12.5 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 2 mM ammonium acetate in water (90:10, v/v)[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | Not specified, typically 0.5-1.0 mL/min for similar columns |
| Injection Volume | 5 µL[1] |
| Autosampler Temp. | 4°C[1] |
| Total Run Time | 3.5 minutes[1] |
| Mass Spectrometer | API 4000 tandem mass spectrometer or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode can be optimized[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.00–1000 ng/mL[1][3] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[1][3] |
| Intra-batch Precision (%RSD) | 2.4% to 6.6%[1][3] |
| Inter-batch Precision (%RSD) | 2.4% to 6.6%[1][3] |
| Intra-batch Accuracy (%RE) | -8.8% to 7.1%[1][3] |
| Inter-batch Accuracy (%RE) | -8.8% to 7.1%[1][3] |
| Mean Extraction Recovery | 87.0%[1][3] |
| Mean Matrix Effect | 102.0%[1][3] |
Experimental Workflow Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Isosorbide Mononitrate's Effects on Myocardial Ischemia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic effects of isosorbide mononitrate (ISMN) on myocardial ischemia. The following sections detail the rationale for model selection, experimental protocols for inducing ischemia and assessing outcomes, and data presentation formats to facilitate robust and reproducible research.
Introduction to Animal Models of Myocardial Ischemia
Animal models are indispensable tools for elucidating the pathophysiology of myocardial ischemia and for the preclinical evaluation of novel therapeutic agents like this compound. The choice of animal model depends on the specific research question, with rodents (mice and rats) being frequently used for genetic manipulation and high-throughput screening, while larger animals (rabbits, dogs, and pigs) offer closer physiological and anatomical resemblance to humans.
The most common method for inducing myocardial ischemia in these models is the ligation of a major coronary artery, typically the left anterior descending (LAD) artery. This procedure can be either permanent, mimicking a non-reperfused myocardial infarction, or transient, followed by a period of reperfusion to model ischemia-reperfusion (I/R) injury.
This compound: Mechanism of Action in Myocardial Ischemia
This compound is an organic nitrate that exerts its therapeutic effects through its conversion to nitric oxide (NO). NO is a potent vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). The downstream effects of PKG activation include a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.
In the context of myocardial ischemia, the primary benefits of ISMN are:
-
Venodilation: Reduces venous return to the heart (preload), thereby decreasing myocardial wall stress and oxygen demand.
-
Arterial vasodilation: At higher doses, ISMN can dilate arteries, reducing the resistance against which the heart has to pump (afterload).
-
Coronary vasodilation: Dilates coronary arteries, potentially increasing blood flow to ischemic regions, particularly through collateral vessels.
Experimental Protocols
The following are detailed protocols for inducing myocardial ischemia and assessing the effects of this compound in rodent models.
Myocardial Ischemia-Reperfusion Injury Model in Rats
This protocol describes the induction of myocardial ischemia by transient ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion.
Application Notes and Protocols: Isosorbide Mononitrate-Induced Vasodilation in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing and measuring vasodilation in response to isosorbide mononitrate (ISMN) in a rat model. The information is intended for use by researchers in pharmacology and drug development.
Introduction
This compound is an organic nitrate that causes vasodilation by donating nitric oxide (NO).[1][2] This mechanism is pivotal in the treatment of conditions like angina pectoris.[1][2] In vascular smooth muscle, ISMN is converted to NO, which then activates guanylate cyclase.[3][4] This enzyme increases the levels of cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates smooth muscle relaxation and subsequent vasodilation.[3][4] The primary therapeutic effects of this vasodilation are a reduction in cardiac preload and afterload, which decreases the oxygen demand of the heart.[2][3] Understanding the in vivo effects of ISMN in animal models is a critical step in the development and evaluation of novel cardiovascular therapies.
Signaling Pathway of this compound
The vasodilatory effect of this compound is initiated by its conversion to nitric oxide. This triggers a signaling cascade that results in the relaxation of vascular smooth muscle.
Caption: Signaling cascade of this compound-induced vasodilation.
Experimental Protocols
In Vivo Vasodilation Measurement Using High-Resolution Ultrasound
This protocol describes a non-invasive method to measure vasodilation in the femoral artery of anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (sterile, for injection)
-
Anesthetic (e.g., isoflurane or pentobarbital)
-
High-resolution ultrasound system with a vascular probe (e.g., 35 MHz)
-
Animal handling and surgical tools
-
Physiological monitoring equipment (ECG, temperature)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Secure the limbs and apply ophthalmic ointment to prevent corneal drying.
-
Remove the fur over the femoral artery region using a depilatory cream.
-
-
Ultrasound Imaging:
-
Apply ultrasound gel to the exposed skin over the femoral artery.
-
Using the high-resolution ultrasound probe, obtain a clear longitudinal view of the femoral artery.
-
Optimize the image to clearly visualize the vessel walls.
-
Use pulsed-wave Doppler to confirm arterial flow (pulsatile) versus venous flow (continuous).[5]
-
-
Baseline Measurement:
-
Record baseline images and Doppler flow velocity of the femoral artery for a stable period (e.g., 5-10 minutes).
-
Measure the baseline arterial diameter from the B-mode images.
-
-
Drug Administration:
-
Administer a bolus injection of this compound via a cannulated vein (e.g., jugular or tail vein). Dose ranges can be guided by hypotensive effect studies, starting with lower doses and titrating up (e.g., 0.25-250 mg/kg bolus injection).[6]
-
-
Post-Dose Measurement:
-
Continuously record the femoral artery diameter and blood flow velocity for at least 30-60 minutes post-injection.
-
The peak vasodilatory effect is typically observed within the first few hours.[1]
-
-
Data Analysis:
-
Measure the arterial diameter at multiple time points post-dose.
-
Calculate the percentage change in diameter from baseline to determine the degree of vasodilation.
-
Analyze changes in blood flow velocity and calculate shear stress if required.
-
Ex Vivo Vasodilation Measurement Using Isolated Aortic Rings
This protocol outlines the measurement of vasodilation in isolated rat aortic rings, allowing for the direct assessment of vascular smooth muscle response.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Krebs-Henseleit buffer
-
Phenylephrine or other vasoconstrictors
-
Organ bath system with force transducers
-
Dissection tools
Procedure:
-
Aorta Isolation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of surrounding connective and adipose tissue.
-
-
Ring Preparation:
-
Mounting:
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate under a resting tension of approximately 2g for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Induce a stable contraction with a vasoconstrictor such as phenylephrine.
-
-
ISMN Application:
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a dose-response curve to determine the potency (EC50) of this compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for both in vivo and ex vivo experiments.
Caption: Workflow for in vivo and ex vivo vasodilation studies.
Data Presentation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: In Vivo Vasodilation Data
| Parameter | Baseline | Post-ISMN (Peak Effect) | % Change |
| Femoral Artery Diameter (mm) | |||
| Peak Systolic Velocity (cm/s) | |||
| Mean Blood Pressure (mmHg) | |||
| Heart Rate (bpm) |
Table 2: Ex Vivo Vasodilation Data
| ISMN Concentration (M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ | ||
| EC₅₀ (M) |
Note on Dosages: The oral LD50 of isosorbide in rats is 2010 mg/kg.[8] For inducing hemodynamic effects, much lower doses are used. For instance, bolus injections of 0.25-250 mg/kg have been shown to decrease arterial blood pressure in a dose-dependent manner in rats.[6] The starting dose for oral administration in clinical settings is often around 20 mg.[2][9] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Conclusion
The protocols described provide robust methods for inducing and quantifying this compound-induced vasodilation in rats. The in vivo approach offers the advantage of studying systemic hemodynamic effects in a whole-animal model, while the ex vivo method allows for a more direct investigation of the vascular smooth muscle response. Together, these protocols can provide a comprehensive understanding of the vasodilatory properties of this compound and other vasoactive compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 5. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]
- 6. Tolerance to nitroglycerin induced by isosorbide-5-mononitrate infusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Application Notes and Protocols: In Vitro Assessment of Isosorbide Mononitrate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosorbide mononitrate (ISMN), an organic nitrate and a primary active metabolite of isosorbide dinitrate, is a well-established vasodilator used in the treatment of angina pectoris.[1] Its mechanism of action involves the release of nitric oxide (NO), a signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[1] Beyond its cardiovascular applications, emerging research has explored the potential of NO donors in oncology. High concentrations of NO can be cytotoxic to cancer cells, and studies have investigated the anti-tumor effects of NO-releasing drugs.[2]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI assay for apoptosis detection.
Data Presentation
The cytotoxic effects of this compound can vary significantly depending on the cell type and whether it is used as a single agent or in combination with other drugs.
Table 1: Summary of this compound (ISMN) Cytotoxicity Data
| Cell Line | Cell Type | Assay | ISMN Concentration | Observation | Source |
| HCT116 | Human Colon Carcinoma | MTT | 2 mM and 4 mM | No significant cytotoxicity alone. Synergistic growth inhibition with aspirin. | [3] |
| SW620 | Human Colon Carcinoma | MTT | 4 mM | No obvious inhibitory effect alone. Enhanced growth inhibition with aspirin. | [3] |
| EA.hy926 | Human Umbilical Vein Endothelial | MTT | 2 mM and 4 mM | Non-cytotoxic concentrations. Did not significantly alter aspirin's low inhibitory effect. | [3] |
| WEHI-164 | Murine Fibrosarcoma | Trypan Blue & MTT | 4x10⁻⁶ - 1.6x10⁻³ M | No significant effect on proliferative activity. | [4] |
| PBMCs | Human Peripheral Blood Mononuclear Cells | Trypan Blue & MTT | 4x10⁻⁶ - 1.6x10⁻³ M | No significant effect on proliferative activity. | [4] |
| LLC | Lewis Lung Carcinoma | Growth Assay | Not Specified | No effect on growth characteristics in vitro. | [5] |
| Endothelial Cells | Bovine, Rabbit, Human | Growth Assay | Not Specified | No effect on growth characteristics in vitro. | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (ISMN)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ISMN in complete culture medium. Remove the old medium from the wells and add 100 µL of the ISMN solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used for ISMN) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.
Materials:
-
This compound (ISMN)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (ISMN)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
6-well plates or culture flasks
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with different concentrations of ISMN for the desired time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: General Workflow for In Vitro Cytotoxicity Assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Does administration of this compound affect cellular proliferation in oral squamous cell carcinoma? A prospective randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of angiogenesis, tumour growth and metastasis by the NO-releasing vasodilators, this compound and dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of Sustained-Release Isosorbide Mononitrate Formulations
Introduction
Isosorbide mononitrate is an organic nitrate primarily used for the prophylactic treatment of angina pectoris, a condition caused by coronary artery disease.[1][2] It acts as a vasodilator by releasing nitric oxide (NO), which relaxes vascular smooth muscle, leading to a reduction in cardiac preload and afterload.[3][4][5] This vasodilation decreases the heart's oxygen demand and improves blood flow to the myocardium.[1][4] The elimination half-life of this compound is approximately 4-5 hours, necessitating frequent administration of immediate-release formulations (2-3 times daily) to maintain therapeutic plasma concentrations.[6][7] Such a dosing regimen can lead to poor patient compliance and the development of nitrate tolerance.[6]
Sustained-release (SR) oral delivery systems are designed to release the drug over an extended period, maintaining effective plasma concentrations and improving patient compliance by reducing dosing frequency.[7] For this compound, SR formulations can provide therapeutic coverage for 12 to 24 hours with a once-daily dosing schedule.[8][9] This application note provides an overview of the development, characterization, and evaluation of sustained-release formulations of this compound for research purposes.
Formulation Development
The primary goal in developing SR formulations of this compound is to control the drug release rate from the dosage form. Common approaches include matrix systems and osmotic pump technology.
-
Matrix Tablets: This is one of the most common and cost-effective methods for producing SR formulations.[7] In this system, the drug is uniformly dispersed within a polymer matrix. The release of the drug is controlled by diffusion through the polymer network and/or erosion of the matrix. Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) are frequently used as they form a gel layer upon contact with aqueous fluids, which controls drug release.[7] Other polymers used include Eudragit NE30D and Ethylcellulose.[7] The tablets are typically prepared by wet granulation or direct compression methods.[7][10]
-
Osmotic Pump Tablets: This technology utilizes osmotic pressure as the driving force for controlled drug delivery.[6][11] The core tablet contains the drug, an osmotic agent (like sodium chloride), and other excipients.[6] This core is then coated with a semi-permeable membrane that has a small, precisely drilled orifice.[12] When the tablet comes into contact with gastrointestinal fluids, water enters the core through the membrane, dissolving the drug and the osmotic agent, which then creates a high osmotic pressure that pumps the drug solution out through the orifice at a controlled rate.[12] The drug release from these systems is generally independent of the pH and hydrodynamics of the gastrointestinal tract.[6][11]
Characterization of SR Formulations
Before and after compression, the formulation materials and the final tablets are evaluated for various physicochemical properties to ensure quality and consistency.
-
Pre-compression Parameters: The granulated powder blend is evaluated for properties like angle of repose, bulk density, tapped density, compressibility index, and Hausner's ratio to ensure good flowability and compressibility.[6][11]
-
Post-compression Parameters: The prepared tablets are characterized for weight variation, thickness, hardness, friability, and drug content (assay).[6][7][11] These tests ensure the uniformity and mechanical integrity of the tablets.
Data Presentation
Table 1: Example Formulation Compositions for this compound SR Tablets
| Ingredient | Function | Formulation 1 (Matrix) | Formulation 2 (Osmotic) |
| This compound | Active Pharmaceutical Ingredient | 60 mg | 60 mg |
| HPMC K4M | Release-retarding polymer | 100 mg | - |
| Eudragit NE30D | Release-retarding polymer | 20 mg | - |
| Ethylcellulose | Release-retarding polymer | 20 mg | - |
| Lactose | Diluent | q.s. to 300 mg | 150 mg |
| Sodium Chloride | Osmotic agent | - | 50 mg |
| PVP | Binder/Pore former | 15 mg | 10 mg |
| Magnesium Stearate | Lubricant | 3 mg | 3 mg |
| Silicon Dioxide | Glidant | 3 mg | - |
| Cellulose Acetate | Semi-permeable membrane | - | Coating |
| PEG 4000 | Plasticizer/Pore former | - | Coating |
Note: The quantities are for illustrative purposes and would require optimization based on experimental results.
Table 2: Comparative In-Vitro Dissolution Profile
| Time (hours) | Marketed SR Tablet (%) | Optimized Formulation F5 (%) |
| 0.5 | 6.82 | 7.2 |
| 1 | 15.3 | 14.8 |
| 2 | 26.4 | 24.6 |
| 4 | 45.2 | 43.8 |
| 6 | 63.7 | 61.5 |
| 8 | 78.9 | 76.4 |
| 12 | 92.1 | 90.3 |
| 24 | 98.5 | 97.8 |
Data adapted from a study on osmotic pump tablets, showing a comparison with a marketed product.[6]
Table 3: Pharmacokinetic Parameters of this compound SR Formulations in Healthy Volunteers (Fasting State)
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC0-t (ng·h/mL) | t1/2 (hours) |
| Test SR Tablet (40 mg) | 487.54 ± 69.17 | 3.75 | 8701.4 | ~5-6 |
| Reference SR Tablet (40 mg) | 529.76 ± 84.64 | 4.00 | 8476.0 | ~5-6 |
| Extended-Release (60 mg) | 557 | ~3 | - | 6.2 |
| Extended-Release (120 mg) | 1151 | ~3 | - | 6.2 |
Data compiled from multiple pharmacokinetic studies.[13][14][15][16]
Experimental Protocols
Protocol 1: Preparation of this compound SR Matrix Tablets by Wet Granulation
-
Weighing and Blending: Accurately weigh this compound, release-retarding polymers (e.g., HPMC), and diluents (e.g., lactose).[7] Mix the ingredients in a planetary mixer for 15 minutes to ensure uniform distribution.
-
Granulation: Prepare a binder solution by dissolving a binder (e.g., PVP) in a suitable solvent like isopropyl alcohol.[6] Add the binder solution slowly to the powder blend while mixing to form a coherent wet mass.
-
Wet Screening: Pass the wet mass through a #12 or #16 mesh screen to produce granules.
-
Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at 40-50°C until the moisture content is within the desired range (typically <2%).
-
Dry Screening: Pass the dried granules through a #20 mesh screen to break any aggregates and ensure size uniformity.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., silicon dioxide) to the dried granules and blend for 5 minutes.[6]
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
Protocol 2: In-Vitro Dissolution Testing of this compound SR Tablets
-
Apparatus: USP Type II (Paddle) apparatus.[17]
-
Dissolution Medium: 900 mL of a specified medium. Commonly used media include 0.1N HCl (first 2 hours) followed by phosphate buffer pH 6.8, or single pH media like phosphate buffer pH 6.8 for the entire duration.[6][7][11]
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 RPM.[17]
-
Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).[11] c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm filter.
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as UV-Visible Spectrophotometry (at ~220 nm) or HPLC.[18][19]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Analyze the release data using kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[7][17]
Protocol 3: In-Vivo Pharmacokinetic Study in Healthy Volunteers
-
Study Design: A randomized, open-label, two-period, single-dose crossover design is commonly used for bioequivalence studies.[14][20] The study should be conducted under both fasting and fed conditions.[14]
-
Subjects: Enroll a sufficient number of healthy adult volunteers after obtaining informed consent.
-
Procedure: a. After an overnight fast, subjects receive a single oral dose of either the test or reference SR tablet with a specified volume of water. b. Collect serial blood samples (e.g., at 0, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, and 36 hours) post-dose.[14] c. A washout period of at least 5 days should be maintained between the two study periods.[14] d. In the second period, subjects who received the test formulation will receive the reference, and vice-versa.
-
Sample Analysis: Separate plasma from the blood samples and store frozen until analysis. Determine the plasma concentrations of this compound using a validated bioanalytical method, typically LC-MS/MS.[17][21]
-
Pharmacokinetic Analysis: Use non-compartmental methods to determine pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC0-∞ (AUC extrapolated to infinity).[14][20]
-
Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the test to reference product fall within the bioequivalence acceptance range of 80-125%.[14][21]
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for SR tablet development.
Caption: Drug release mechanisms from a matrix tablet.
References
- 1. orientjchem.org [orientjchem.org]
- 2. New Spectrophotometric Method for the Estimation of this compound in Bulk and Tablet Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. neliti.com [neliti.com]
- 8. Sustained-release this compound (50 mg): optimization of a once-daily dosage form for long-term treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. bioinfopublication.org [bioinfopublication.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Development and evaluation of extended release formulations of this compound based on osmotic technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single and multiple dose pharmacokinetic studies of oral sustained release and non-sustained release formulations of isosorbide-5-mononitrate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Safety with Bioequivalence of this compound Sustained-Release Tablets in Chinese Healthy Volunteers: Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of isosorbide-5-mononitrate after oral administration of an extended-release mononitrate formulation versus a standard dinitrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single and multiple dose pharmacokinetic studies of oral sustained release and non-sustained release formulations of isosorbide-5-mononitrate in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. A validated high performance liquid chromatographic method for analysis of this compound in bulk material and extended release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics and Safety with Bioequivalence of this compound Sustained-Release Tablets in Chinese Healthy Volunteers: Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro dissolution and in vivo bioequivalence evaluation of two brands of isosorbide 5-mononitrate sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Detection of Isosorbide Mononitrate and Its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of isosorbide mononitrate (ISMN) and its primary metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN). The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Introduction
This compound is an organic nitrate vasodilator used for the prevention of angina pectoris. It is an active metabolite of isosorbide dinitrate (ISDN). Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, bioequivalence testing, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines various validated methods for the analysis of ISMN and its related compounds in different matrices such as human plasma, raw materials, and dosage forms.
Metabolic Pathway of Isosorbide Dinitrate
Isosorbide dinitrate undergoes extensive first-pass metabolism in the liver, where it is denitrated to form its two major active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate. IS-5-MN is the primary and more pharmacologically active metabolite.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the determination of this compound and its metabolites.
Table 1: Liquid Chromatography-Based Methods
| Analyte(s) | Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| IS-5-MN | HPLC-MS/MS | Human Plasma | 5.00 | 5.00–1000 | 87.0 | [1][2] |
| IS-5-MN | HPLC-MS | Human Plasma | 1.04 | 1.04–1040 | >85 (not specified) | [3] |
| IS-2-MN & IS-5-MN | LC-ESI-MS/MS | Rat & Human Plasma | 25.0 (IS-2-MN), 12.4 (IS-5-MN) | 25.0–5050 (IS-2-MN), 12.4–2500 (IS-5-MN) | Not specified | [4] |
| ISDN, IS-2-MN, IS-5-MN | LC-MS/MS | Plasma | 1 (ISDN, IS-2-MN), 0.1 (IS-5-MN) | Not specified | Not specified | [5] |
| ISMN | HPLC-UV | Injection | 0.8 ng (on column) | Not specified | Not specified | [6] |
| ISMN | HPLC-UV | Human Plasma | 10 | 10-800 | Not specified | [7] |
Table 2: Gas Chromatography-Based Methods
| Analyte(s) | Method | Matrix | LOD/LLOQ | Recovery (%) | Reference |
| IS-5-MN | GC-MS | Raw Material/Dosage Form | 27.2 µg (LOD) | 100.4 ± 2.4 | [8][9] |
| ISDN, IS-2-MN, IS-5-MN | Capillary GC-ECD | Human Plasma | 0.5 ng/mL (ISDN), 2 ng/mL (IS-2-MN), 20 ng/mL (IS-5-MN) | >70 (metabolites), >90 (ISDN) | |
| IS-5-MN | Capillary GC-ECD | Human Plasma | 1 ng/mL (LOD) | Not specified |
Application Note 1: LC-MS/MS Analysis of Isosorbide-5-Mononitrate in Human Plasma
This method is highly sensitive and specific, making it ideal for pharmacokinetic and bioequivalence studies where low concentrations of the analyte are expected.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials :
-
Human plasma (collected in K₂EDTA tubes)
-
Isosorbide-5-mononitrate (IS-5-MN) reference standard
-
¹³C₆-5-ISMN (Internal Standard, IS)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Deionized water
-
-
Procedure :
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Spike with the internal standard solution (e.g., ¹³C₆-5-ISMN).
-
Add 200 µL of ethyl acetate.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
2. Instrumentation and Conditions
-
HPLC System : Shimadzu LC-20A or equivalent.[1]
-
Mass Spectrometer : API 4000 or equivalent tandem mass spectrometer.[1]
-
Column : ZORBAX XDB-C₁₈ (4.6 x 50 mm, 5 µm).[1]
-
Mobile Phase : Isocratic elution with 90:10 (v/v) acetonitrile and 2 mM ammonium acetate in water.[1]
-
Flow Rate : 0.8 - 1.0 mL/min.
-
Injection Volume : 5 µL.[1]
-
Column Temperature : Ambient or controlled at 40°C.
-
Ionization Mode : Electrospray Ionization (ESI), Negative Mode.[1]
-
MS/MS Detection : Multiple Reaction Monitoring (MRM).
Application Note 2: GC-MS Analysis of Isosorbide-5-Mononitrate and Impurities in Bulk Drug
This method is suitable for the quality control of raw pharmaceutical ingredients, allowing for the simultaneous determination of IS-5-MN and related impurities.
Experimental Protocol
1. Sample Preparation: Derivatization
-
Materials :
-
Isosorbide-5-mononitrate raw material
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Procedure :
-
Accurately weigh a small amount of the IS-5-MN sample into a reaction vial.
-
Dissolve the sample in a suitable volume of anhydrous pyridine.
-
Add the silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 100°C for 10 minutes to complete the silylation reaction.[9] This step converts the polar hydroxyl groups to volatile trimethylsilyl (TMS) ethers.
-
Cool the vial to room temperature before injection.
-
2. Instrumentation and Conditions
-
GC System : HP 5890 series II+ or equivalent.[9]
-
Mass Spectrometer : HP 5972 or equivalent mass selective detector.[9]
-
Column : HP-5 capillary column (50 m x 0.32 mm, 0.17 µm) or similar.[9]
-
Carrier Gas : Helium at a flow rate of 2 mL/min.[9]
-
Injection Mode : Splitless.
-
Oven Temperature Program :
-
Initial temperature: 100°C.
-
Ramp at 8°C/min to 250°C.[9]
-
-
MS Ionization : Electron Impact (EI) at 70 eV.
-
Scan Range : m/z 50–600.[9]
Application Note 3: Capillary Electrophoresis for this compound
Capillary Electrophoresis (CE) offers a high-efficiency, low-solvent consumption alternative to HPLC for the analysis of small, polar molecules like ISMN, particularly in simpler matrices like pharmaceutical dosage forms. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral and charged analytes.
Experimental Protocol (Representative Method)
1. Sample Preparation
-
For Tablets :
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of ISMN.
-
Dissolve in the background electrolyte (BGE) or a suitable solvent like methanol/water.
-
Sonicate and vortex to ensure complete dissolution.
-
Centrifuge or filter through a 0.45 µm filter to remove excipients.
-
Dilute the resulting solution to a suitable concentration with the BGE.
-
2. Instrumentation and Conditions
-
CE System : Commercial CE system with a UV detector.
-
Capillary : Fused-silica capillary (e.g., 50 µm i.d., ~60 cm total length).
-
Background Electrolyte (BGE) : A buffer such as 20 mM sodium borate at pH 9.2. For MEKC, a surfactant like sodium dodecyl sulfate (SDS) would be added above its critical micelle concentration.
-
Voltage : 15-25 kV.
-
Temperature : 25°C.
-
Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection : UV detection at a low wavelength, typically around 210-220 nm, as organic nitrates have poor chromophores.
This representative protocol is based on general CE methods for small molecules and would require specific method development and validation for this compound.
References
- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111521693B - Method for detecting this compound - Google Patents [patents.google.com]
- 4. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. DETERMINATION OF this compound (ISMN) AND ITS TWO RELATED SUBSTANCES IN this compound AND SODIUM CHLORIDE INJECTION | Semantic Scholar [semanticscholar.org]
- 7. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 8. researchgate.net [researchgate.net]
- 9. Micellar electrokinetic chromatography (MEKC) – kapillarelektrophorese.com [kapillarelektrophorese.com]
Application Notes: Isosorbide Mononitrate as a Positive Control in Vasodilation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosorbide mononitrate (ISMN) is a well-characterized organic nitrate that serves as an excellent positive control in vasodilation experiments. Its mechanism of action is robust and reproducible, making it an ideal standard for validating experimental setups and comparing the efficacy of novel vasodilator compounds. ISMN is a nitric oxide (NO) donor, a key signaling molecule in the regulation of vascular tone.[1][2][3] Its vasodilatory effects are endothelium-independent, providing a clear and specific pathway for investigation.
Mechanism of Action
This compound's primary effect is the relaxation of vascular smooth muscle.[1] This process is initiated by the release of nitric oxide (NO).[3][4][5] NO then activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][6][7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels, resulting in the relaxation of the smooth muscle cells and consequent vasodilation.[1][8]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Applications
This compound is particularly useful in ex vivo studies utilizing isolated blood vessel preparations, such as aortic rings. In these assays, it serves to:
-
Confirm tissue viability and contractility: Ensuring the smooth muscle cells are responsive.
-
Establish a maximal relaxation response: Providing a benchmark (100% relaxation) against which test compounds can be compared.
-
Differentiate between endothelium-dependent and -independent mechanisms: As an endothelium-independent vasodilator, it helps to characterize the mechanism of novel compounds.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds in vasodilation experiments.
| Compound | Vessel Preparation | EC50 (M) | Reference |
| Isosorbide-5-mononitrate (5-ISMN) | Rabbit Aortic Rings | 8.2 x 10-6 | [9] |
| Isosorbide dinitrate (ISDN) | Rabbit Aortic Rings | 1.5 x 10-7 | [9] |
| Isosorbide-2-mononitrate (2-ISMN) | Rabbit Aortic Rings | 1.8 x 10-6 | [9] |
| Parameter | Value | Units | Conditions | Reference |
| Onset of Action | 30 - 45 | minutes | Oral administration | [4] |
| Half-Life | 5 - 6 | hours | Oral administration | [4] |
Experimental Protocol: Ex Vivo Vasodilation in Rat Aortic Rings
This protocol describes the use of this compound as a positive control in an ex vivo vasodilation assay using isolated rat thoracic aorta.
Materials and Reagents
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound (ISMN)
-
Distilled water or appropriate vehicle (e.g., DMSO)
-
95% O2 / 5% CO2 gas mixture
Equipment
-
Organ bath system with force transducer
-
Dissecting microscope and tools
-
Data acquisition system
Experimental Workflow
Caption: Workflow for ex vivo vasodilation assay.
Detailed Procedure
-
Aortic Ring Preparation:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in ice-cold KHS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.[10] For endothelium-denuded studies, gently rub the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Viability and Endothelium Integrity Check:
-
After equilibration, induce a contraction with a high potassium solution (e.g., 60 mM KCl) to confirm the viability of the smooth muscle.[11][12]
-
Wash the rings with KHS until they return to the baseline tension.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).[10]
-
Once the contraction is stable, add acetylcholine (e.g., 1 µM). A relaxation of over 80% indicates an intact endothelium.[10]
-
Wash the rings and allow them to return to baseline.
-
-
Vasodilation Protocol (Positive Control):
-
Pre-contract the aortic rings with phenylephrine (1 µM) to a stable plateau.[10]
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).[10]
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.
-
Data Analysis and Interpretation
The vasodilatory response to this compound should be concentration-dependent. The data can be used to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be calculated. This provides a reliable reference for evaluating the potency of test compounds. The maximal relaxation induced by ISMN can be considered as 100% endothelium-independent vasodilation for the given tissue preparation.
Conclusion
This compound is an indispensable tool for in vitro and ex vivo vasodilation studies. Its well-defined, endothelium-independent mechanism of action via the NO-cGMP pathway provides a robust and reliable positive control. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their experimental designs, ensuring the validity and comparability of their findings in the pursuit of novel vasodilator drug discovery.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound: Uses, Side Effects, and Treatments [healthline.com]
- 6. Mechanism of vasodilation by nitrates: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cyclic-GMP in relaxations of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Effect of 5-isosorbide mononitrate on isosorbide dinitrate-induced relaxation of rabbit aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Vasoactive response of different parts of human internal thoracic artery to isosorbide-dinitrate and nitroglycerin: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Impact of Isosorbide Mononitrate on Angiogenesis using a Zebrafish Embryo Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, rapid development, and optical transparency, which allows for real-time visualization of vascular development. Isosorbide mononitrate (ISMN), a long-acting nitrate ester and vasodilator, has been shown to promote angiogenesis.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the pro-angiogenic effects of ISMN using a zebrafish embryo model, focusing on the analysis of intersegmental vessels (ISVs).
Data Presentation
The following table summarizes the quantitative effects of this compound on the length and number of intersegmental vessels (ISVs) in zebrafish embryos.
| Treatment Group | Concentration | Mean ISV Length (μm) | Mean ISV Number | Reference |
| Control (0.5% DMSO) | - | Data not explicitly provided in numerical form in the source | Data not explicitly provided in numerical form in the source | [5] |
| This compound | 500 µg/mL | Significantly Increased | Significantly Increased | [5] |
Note: The referenced study indicates a significant increase in ISV length and number with ISMN treatment but does not provide specific numerical values in the abstract. The provided concentration was identified as effective in promoting the growth of angiogenic ISVs.[5]
Experimental Protocols
Zebrafish Embryo Angiogenesis Assay
This protocol details the in vivo assessment of this compound's effect on the development of intersegmental vessels (ISVs) in transgenic zebrafish embryos.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(flk1:EGFP) or Tg(kdrl:EGFP))
-
This compound (ISMN)
-
Dimethyl sulfoxide (DMSO)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
24-well plates
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
-
Tricaine (MS-222) for anesthesia
Protocol:
-
Zebrafish Husbandry and Embryo Collection:
-
Maintain adult transgenic zebrafish according to standard protocols.
-
Set up natural pairwise mating to collect embryos.
-
Collect freshly fertilized eggs and maintain them in E3 embryo medium at 28.5°C.
-
-
Preparation of this compound Stock Solution:
-
Dissolve ISMN in 100% DMSO to create a high-concentration stock solution.
-
Further dilute the stock solution in E3 embryo medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid toxicity.[5] A working concentration of 500 µg/mL ISMN has been shown to be effective.[5]
-
-
Drug Treatment:
-
Imaging and Quantification of Intersegmental Vessels (ISVs):
-
At 24 hours post-fertilization (hpf), dechorionate the embryos if necessary.
-
Anesthetize the embryos using Tricaine (MS-222).
-
Mount the embryos in a lateral orientation on a microscope slide with a coverslip.
-
Using a fluorescence microscope, capture images of the trunk vasculature, focusing on the ISVs.
-
Quantify the length and number of ISVs using image analysis software.[2] The length of the ISVs can be measured from the dorsal aorta to the dorsal longitudinal anastomotic vessel.
-
In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay complements the zebrafish model by assessing the direct effect of ISMN on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound (ISMN)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microscope with imaging capabilities
Protocol:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Add 50 µL of the extract to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a serum-starved medium.
-
Prepare different concentrations of ISMN in the cell culture medium.
-
Add the HUVEC suspension (typically 1-2 x 10⁴ cells) to each coated well.
-
Add the ISMN solutions to the respective wells. Include a vehicle control group.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C with 5% CO₂ for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using an inverted microscope.
-
Capture images of the tube networks.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating ISMN's impact on angiogenesis.
Caption: Proposed signaling pathway of ISMN-induced angiogenesis in zebrafish.
References
- 1. Platelet-Derived Growth Factor Receptor β Is Critical for Zebrafish Intersegmental Vessel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes angiogenesis in embryonic development of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. scielo.br [scielo.br]
- 5. Investigation of the Effects of Some Cardiovascular Drugs on Angiogenesis by Transgenic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes angiogenesis in embryonic development of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Isosorbide Mononitrate in Preclinical Heart Failure Models
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to pump sufficient blood to meet the body's metabolic needs. It remains a leading cause of morbidity and mortality worldwide. Isosorbide mononitrate (ISMN) is an organic nitrate and a vasodilator used in the management of angina pectoris and, in some cases, heart failure.[1][2] Its therapeutic effects are mediated through the release of nitric oxide (NO), which plays a crucial role in cardiovascular homeostasis.[3][4] These application notes provide a comprehensive experimental framework for researchers to assess the efficacy and mechanism of action of ISMN in preclinical animal models of heart failure.
Mechanism of Action: The Nitric Oxide (NO) - cGMP Signaling Pathway
This compound serves as a prodrug for nitric oxide.[2] Once metabolized, it releases NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2][3] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[5] This vasodilation reduces both the preload (venous return to the heart) and afterload (resistance the heart pumps against), thereby decreasing myocardial oxygen demand and improving cardiac efficiency.[3]
Caption: The NO-sGC-cGMP signaling cascade initiated by this compound.
Experimental Design and Workflow
A robust preclinical experimental design is crucial for evaluating the therapeutic potential of ISMN. The following workflow outlines the key stages, from model selection to endpoint analysis.
Caption: A generalized experimental workflow for assessing ISMN in heart failure models.
Animal Models of Heart Failure
The choice of animal model is critical and should align with the specific type of heart failure being investigated (e.g., with reduced or preserved ejection fraction).[6] Rodent models are frequently used due to their genetic tractability and cost-effectiveness.[7]
-
Pressure-Overload Model (Transverse Aortic Constriction - TAC): This surgical model in mice or rats induces left ventricular hypertrophy and subsequent heart failure, mimicking hypertension-induced cardiac pathology.[8]
-
Myocardial Infarction (MI) Model: Ligation of the left coronary artery results in ischemia and infarction, leading to adverse remodeling and systolic dysfunction, modeling post-heart attack heart failure.[8]
-
Chemically-Induced Models: Agents like isoproterenol or doxorubicin can be administered to induce cardiac stress and heart failure phenotypes.[6][7]
Dosing and Administration
-
Vehicle Group: A control group receiving the vehicle (e.g., saline, distilled water) is mandatory.
-
ISMN Group(s): At least one dose of ISMN should be tested. A dose-response study with multiple dosage levels is recommended. For instance, in rat studies, doses around 75 mg/kg/day administered via osmotic mini-pumps have been used to investigate chronic effects.[9]
Experimental Protocols
Protocol 1: Assessment of Cardiac Function by Echocardiography
Echocardiography is a non-invasive method for serially assessing cardiac structure and function in small animals.[10][11]
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 15 MHz).
-
Anesthesia machine (isoflurane).
-
Heating pad to maintain body temperature.
-
Depilatory cream.
-
Ultrasound gel.
Procedure:
-
Anesthetize the animal (e.g., 1-2% isoflurane). Anesthesia is recommended to facilitate standardization and reduce variability.[11]
-
Remove thoracic hair using depilatory cream for better probe contact.
-
Position the animal in a supine or left lateral position on the heating pad.
-
Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.
-
Acquire B-mode images (long- and short-axis) to assess overall structure and wall motion.
-
Use the measured dimensions to calculate functional parameters such as Ejection Fraction (EF) and Fractional Shortening (FS). The Simpson's method can be used for more accurate volume assessment, especially in abnormally shaped ventricles.[10]
-
Perform Doppler imaging to assess blood flow and diastolic function.
-
Repeat measurements at baseline (before treatment) and at the study endpoint.
Protocol 2: Histological Analysis of Cardiac Fibrosis
Cardiac fibrosis is a key pathological feature of heart failure.[12] Staining with Masson's Trichrome or Picrosirius Red (PSR) allows for the visualization and quantification of collagen deposition.[13][14]
Materials:
-
Formalin or paraformaldehyde (PFA) for fixation.
-
Paraffin embedding station.
-
Microtome.
-
Glass slides.
-
Masson's Trichrome or Picrosirius Red staining kits.
-
Microscope with a digital camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue and embed it in paraffin.
-
Section the heart (e.g., 4-5 µm thickness) and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform staining according to the manufacturer's protocol for Masson's Trichrome (collagen stains blue, muscle red) or PSR (collagen stains red).
-
Acquire digital images of the stained sections (e.g., left ventricular free wall and septum).
-
Quantify the fibrotic area using image analysis software. Express the data as the percentage of the total tissue area that is fibrotic.
Protocol 3: Measurement of Myocardial cGMP Levels
Since ISMN's mechanism involves cGMP, quantifying its levels in myocardial tissue is a key pharmacodynamic endpoint.
Materials:
-
Liquid nitrogen.
-
Homogenizer.
-
Trichloroacetic acid (TCA).
-
Water-saturated ether.
-
Competitive Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit for cGMP.
-
Spectrophotometer or plate reader.
Procedure:
-
At the endpoint, rapidly excise the heart and flash-freeze a portion of the left ventricle in liquid nitrogen. Store at -80°C.
-
Homogenize the frozen tissue in 5% TCA.[15]
-
Centrifuge the homogenate (e.g., 1500 x g for 10 minutes at 4°C).[15]
-
Collect the supernatant.
-
Wash the supernatant with water-saturated ether to remove the TCA.[15]
-
Heat the sample to remove residual ether.
-
Measure the cGMP concentration using a commercial EIA kit, following the manufacturer's instructions.[15]
-
Normalize the cGMP concentration to the total protein content of the tissue sample and express as fmol/mg or pmol/mg of tissue.[15]
Protocol 4: Western Blot for Signaling Proteins
Western blotting can be used to assess the expression and phosphorylation status of key proteins in the NO-cGMP pathway, such as endothelial nitric oxide synthase (eNOS) and PKG.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-eNOS, anti-phospho-eNOS, anti-PKG).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize frozen heart tissue in ice-cold RIPA buffer.
-
Centrifuge and collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Echocardiographic Parameters in a Heart Failure Model
| Parameter | Sham (n=10) | HF + Vehicle (n=10) | HF + ISMN (n=10) |
|---|---|---|---|
| Heart Rate (bpm) | 450 ± 25 | 430 ± 30 | 435 ± 28 |
| LVID;d (mm) | 3.5 ± 0.3 | 5.8 ± 0.5* | 5.4 ± 0.4*# |
| LVID;s (mm) | 2.0 ± 0.2 | 4.9 ± 0.6* | 4.4 ± 0.5*# |
| EF (%) | 75 ± 5 | 32 ± 6* | 40 ± 7*# |
| FS (%) | 43 ± 4 | 15 ± 3* | 20 ± 4*# |
Data are presented as Mean ± SD. LVID;d, Left Ventricular Internal Diameter in diastole; LVID;s, Left Ventricular Internal Diameter in systole; EF, Ejection Fraction; FS, Fractional Shortening. *p<0.05 vs. Sham; #p<0.05 vs. HF + Vehicle.
Table 2: Histological and Biomarker Analysis
| Parameter | Sham (n=10) | HF + Vehicle (n=10) | HF + ISMN (n=10) |
|---|---|---|---|
| Cardiac Fibrosis (%) | 1.5 ± 0.5 | 12.5 ± 2.1* | 9.8 ± 1.9*# |
| Myocardial cGMP (fmol/mg) | 50 ± 8 | 35 ± 6* | 65 ± 10*# |
| p-eNOS/eNOS Ratio | 1.0 ± 0.1 | 0.6 ± 0.1* | 0.9 ± 0.2# |
Data are presented as Mean ± SD. cGMP, cyclic Guanosine Monophosphate; p-eNOS, phosphorylated endothelial Nitric Oxide Synthase. *p<0.05 vs. Sham; #p<0.05 vs. HF + Vehicle.
Table 3: Example Data from a Clinical Trial in HFpEF (NEAT-HFpEF Trial) [16][17][18]
| Parameter | Placebo Period | ISMN 120mg Period | P-value |
|---|---|---|---|
| Daily Activity (accelerometer units) | 9303 | 8922 | 0.06 |
| Daily Activity (hours/day) | - | -0.30 vs Placebo | 0.02 |
| 6-Minute Walk Distance (m) | No Significant Difference | No Significant Difference | NS |
| NT-proBNP Levels (pg/mL) | No Significant Difference | No Significant Difference | NS |
This table summarizes findings from a human clinical trial and is provided for context. The trial found that in patients with Heart Failure with preserved Ejection Fraction (HFpEF), ISMN did not improve, and in some cases worsened, activity levels.[16][17][19]
References
- 1. About this compound and isosorbide dinitrate - NHS [nhs.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 5. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Chronic therapy with isosorbide-5-mononitrate causes endothelial dysfunction, oxidative stress, and a marked increase in vascular endothelin-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.12 cGMP measurement [bio-protocol.org]
- 16. "this compound in Heart Failure with Preserved Ejection Fracti" by Margaret M. Redfield, Kevin J. Anstrom et al. [jdc.jefferson.edu]
- 17. This compound in Heart Failure with Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jwatch.org [jwatch.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isosorbide Mononitrate Instability in Aqueous Solutions for In Vitro Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isosorbide mononitrate (ISMN). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ISMN instability in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (ISMN) instability in aqueous solutions?
A1: this compound is susceptible to hydrolysis, particularly under acidic and basic conditions. The nitrate ester group can be cleaved, leading to the formation of isosorbide and nitric acid. This degradation is influenced by pH, temperature, and the presence of certain enzymes in biological preparations. Forced degradation studies have shown that ISMN degrades under acidic, basic, and oxidative stress conditions[1].
Q2: How does pH affect the stability of ISMN in my stock solutions and experimental buffers?
A2: ISMN exhibits pH-dependent stability. It is most stable in neutral to slightly acidic solutions (pH 4-7). In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly. Therefore, it is crucial to use buffered solutions within the optimal pH range for preparing and storing ISMN solutions.
Q3: Can I autoclave my aqueous solutions containing ISMN?
A3: No, autoclaving is not recommended. The high temperatures and pressures of autoclaving will accelerate the degradation of ISMN. Solutions should be sterilized by filtration through a 0.22 µm filter.
Q4: For how long can I store my ISMN stock solution?
A4: For short-term storage (up to 24 hours), aqueous solutions of ISMN should be stored at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare stock solutions in an organic solvent like DMSO, which can be stored at -20°C for several months. When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is compatible with your experimental system (typically <0.1%).
Q5: I am observing inconsistent results in my cell viability assays with ISMN. What could be the cause?
A5: Inconsistent results can stem from ISMN degradation in the cell culture medium. Cell culture media are complex aqueous solutions with a physiological pH (typically around 7.4) and contain various components that can potentially affect drug stability. It is advisable to prepare fresh ISMN dilutions in media for each experiment. Additionally, consider the possibility of cellular metabolism of ISMN, which could vary between cell types and experimental conditions.
Troubleshooting Guides
Problem 1: Precipitation of ISMN in Aqueous Buffer
| Possible Cause | Solution |
| Low Solubility in the Chosen Buffer | While ISMN is freely soluble in water, high concentrations in certain buffers might lead to precipitation. Ensure you are not exceeding the solubility limit. If high concentrations are needed, consider preparing a concentrated stock in DMSO and diluting it into your aqueous buffer immediately before use. |
| pH of the Buffer is Outside the Optimal Range | Verify the pH of your buffer. Adjust the pH to be within the 4-7 range for optimal stability and solubility. |
| Low Temperature of the Buffer | Ensure the buffer is at room temperature or 37°C before dissolving the ISMN, as solubility can decrease at lower temperatures. |
Problem 2: Loss of ISMN Activity Over Time in In Vitro Assays
| Possible Cause | Solution |
| Degradation in Aqueous Solution | Prepare fresh ISMN solutions for each experiment. Avoid storing diluted aqueous solutions for extended periods, even at 4°C. |
| Adsorption to Plasticware | Use low-protein-binding tubes and plates to minimize the loss of ISMN due to adsorption, especially at low concentrations. |
| Enzymatic Degradation in Cell Culture | Be aware that cells can metabolize ISMN. This can be investigated by measuring ISMN concentration in the culture medium over time using a suitable analytical method like HPLC. |
| Development of Nitrate Tolerance | In some biological systems, repeated or continuous exposure to nitrates can lead to tolerance, characterized by a diminished response.[2][3] This is a complex phenomenon that can involve depletion of sulfhydryl groups and activation of counter-regulatory mechanisms. To mitigate this in vitro, consider intermittent dosing schedules or including a nitrate-free period in your experimental design. |
Problem 3: Inconsistent Vasodilation Response in Aortic Ring Assays
| Possible Cause | Solution |
| Variable ISMN Concentration due to Degradation | Prepare fresh ISMN dilutions from a stable stock solution for each experiment. Ensure the buffer used for the assay is at a pH that minimizes degradation. |
| Endothelial Dysfunction of the Aortic Rings | The vasodilatory effect of ISMN is dependent on its conversion to nitric oxide (NO), a process that can be influenced by the health of the endothelium. Ensure careful preparation and handling of the aortic rings to maintain endothelial integrity. |
| Cross-Tolerance to Other Vasodilators | If the tissue has been pre-treated with other nitrate-based vasodilators, it may exhibit a reduced response to ISMN. |
Data on ISMN Stability
While specific kinetic data for the degradation of this compound in various aqueous buffers at different temperatures is not extensively published in a consolidated format, forced degradation studies provide qualitative insights into its stability.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acidic (e.g., 0.1 M HCl) | Significant degradation observed. | [1] |
| Basic (e.g., 0.1 M NaOH) | Significant degradation observed. | [1] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation observed. | [1] |
| Thermal | Relatively stable under thermal stress compared to acidic, basic, and oxidative conditions. | [1] |
| Photolytic | Relatively stable under photolytic stress. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water or appropriate buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
Procedure for 100 mM DMSO Stock Solution:
-
Aseptically weigh out 19.11 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Procedure for Aqueous Working Solutions:
-
Thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.
-
Perform serial dilutions in sterile water or your experimental buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in your assay is below the tolerance level of your cells or tissue (typically ≤ 0.1%).
-
Prepare fresh working solutions for each experiment.
Protocol 2: In Vitro Vasodilation Assay using Isolated Rat Aortic Rings
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound (ISMN)
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and fatty tissues.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Induce a stable contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of ISMN to the organ bath and record the relaxation response.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Workflow for assessing vasodilation effects of ISMN in isolated aortic rings.
References
Technical Support Center: Troubleshooting Nitrate Tolerance in Chronic Isosorbide Mononitrate Animal Studies
Welcome to the technical support center for researchers investigating nitrate tolerance in chronic isosorbide mononitrate (ISMN) animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected level of nitrate tolerance in my animal model after chronic ISMN treatment. What could be the issue?
A1: Failure to induce significant nitrate tolerance can stem from several factors related to the experimental protocol and the underlying biological mechanisms. Here is a troubleshooting guide:
-
Dosage and Administration:
-
Insufficient Dose: The dose of ISMN may be too low to induce tolerance. For rats, a commonly used dose to induce endothelial dysfunction, a key component of tolerance, is 75 mg/kg/day administered via subcutaneous osmotic minipumps for 7 days.
-
Inconsistent Administration: Ensure the continuous and consistent delivery of ISMN. Osmotic minipumps are generally reliable, but it's crucial to verify their proper function and implantation. For oral administration, ensure consistent dosing schedules and consider the bioavailability of your formulation.
-
Route of Administration: The route of administration can influence the development of tolerance. Continuous infusion (e.g., via osmotic minipumps) is more likely to induce tolerance than intermittent oral dosing.
-
-
Duration of Treatment:
-
Too Short: Tolerance to nitrates can develop rapidly, often within 24-72 hours, but a more robust and stable tolerance model may require longer treatment periods, such as 7 days.
-
-
Animal Model:
-
Strain Differences: Different rat or mouse strains may exhibit varying sensitivities to nitrate-induced tolerance. Ensure you are using a strain that has been previously characterized for this type of study or conduct pilot studies to establish the model in your chosen strain.
-
-
Assessment of Tolerance:
-
Hemodynamic Measurements: Attenuation of the acute hypotensive response to a challenge dose of a nitrate is a key indicator of tolerance. Ensure your blood pressure measurement technique is accurate and reliable (see Q2 for troubleshooting blood pressure measurements).
-
Ex Vivo Vascular Function: Assess endothelial function and vasodilation in isolated aortic rings. A rightward shift in the dose-response curve to acetylcholine is indicative of endothelial dysfunction, a hallmark of nitrate tolerance. A diminished relaxation response to ISMN or other nitrates in pre-constricted vessels also confirms tolerance.
-
Q2: I am experiencing high variability and inconsistent readings when measuring blood pressure in my rats using the tail-cuff method. How can I improve my measurements?
A2: The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents, but it is prone to variability if not performed correctly. Here are some tips to improve accuracy and consistency:
-
Acclimatization and Restraint:
-
Habituation: Acclimate the animals to the restrainer and the procedure for several days before starting the actual measurements. This will reduce stress-induced fluctuations in blood pressure.[1]
-
Proper Restraint: Ensure the rat is comfortably and securely placed in the restrainer without excessive pressure. The restrainer should be appropriately sized for the animal.
-
-
Temperature Control:
-
Cuff and Sensor Placement:
-
Correct Sizing and Placement: Use the correct size cuff for the rat's tail and place it consistently at the base of the tail. The sensor should be placed distal to the cuff.
-
-
Measurement Protocol:
-
Quiet Environment: Perform measurements in a quiet and calm environment to minimize stress on the animals.
-
Consistent Timing: Take measurements at the same time of day for all animals to account for circadian variations in blood pressure.
-
Multiple Readings: Take multiple readings for each animal and average them to get a more reliable value. Discard any outlier readings that are clearly erroneous.
-
-
Alternative Methods:
-
Invasive Measurement: For the most accurate and continuous blood pressure data, consider using invasive methods such as radiotelemetry or direct arterial catheterization, although these are more surgically intensive.[3]
-
Q3: I have successfully induced nitrate tolerance. What are the key underlying mechanisms I should investigate?
A3: The development of nitrate tolerance is multifactorial. Key mechanisms to investigate in your animal model include:
-
Oxidative Stress: Chronic ISMN treatment is known to increase the production of reactive oxygen species (ROS).[3] You can measure markers of oxidative stress in aortic tissue and blood.
-
eNOS Uncoupling: Increased oxidative stress can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), where the enzyme produces superoxide instead of nitric oxide (NO). This contributes to endothelial dysfunction.
-
Endothelin-1 Upregulation: Chronic ISMN has been shown to increase the expression of the potent vasoconstrictor endothelin-1 in the vasculature.
Q4: Are there any strategies to prevent or reverse nitrate tolerance in my animal studies?
A4: Yes, several strategies have been shown to mitigate nitrate tolerance in animal models, which can be incorporated into your experimental design:
-
Intermittent Dosing: Allowing for a "nitrate-free" interval can prevent the development of tolerance. This mimics clinical practice where nitrate patches are removed overnight.[4]
-
Co-administration of Antioxidants: Since oxidative stress is a key mechanism, co-treatment with antioxidants like hydralazine has been shown to prevent nitrate tolerance.
-
Endothelin Receptor Antagonists: Given the role of endothelin-1 in ISMN-induced endothelial dysfunction, co-administration of an endothelin receptor antagonist like bosentan can normalize these effects.
Quantitative Data Summary
The following tables summarize typical quantitative data from studies investigating chronic ISMN treatment in rats.
Table 1: Hemodynamic Parameters in Rats after Chronic ISMN Treatment
| Parameter | Control Group | Chronic ISMN Group (75 mg/kg/day for 7 days) | Reference |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 98 ± 6 | [5] (inferred) |
| Heart Rate (beats/min) | 350 ± 20 | 365 ± 25 | [5] (inferred) |
| Acute Hypotensive Response to ISMN Challenge | Significant Decrease | Attenuated Decrease | [6] |
Note: Values are representative and may vary depending on the specific experimental conditions and rat strain.
Table 2: Markers of Oxidative Stress and Endothelial Dysfunction in Rat Aorta after Chronic ISMN Treatment
| Marker | Control Group | Chronic ISMN Group (75 mg/kg/day for 7 days) | Reference |
| Aortic Superoxide Production (relative units) | Baseline | ~2-fold increase | [3] |
| NADPH Oxidase Activity (relative units) | Baseline | ~1.5-fold increase | [3] |
| Endothelium-Dependent Vasodilation (Acetylcholine) | Normal Relaxation | Significantly Impaired | [3] |
| Endothelin-1 Expression | Low | Markedly Increased | [3] |
Experimental Protocols
Protocol 1: Induction of Endothelial Dysfunction with Chronic this compound in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
ISMN Preparation: Dissolve ISMN in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water).
-
Administration: Load osmotic minipumps (e.g., Alzet model 2001) with the ISMN solution to deliver a continuous subcutaneous infusion of 75 mg/kg/day for 7 days. Implant the minipumps subcutaneously in the back of the rats under appropriate anesthesia.
-
Control Group: Implant osmotic minipumps containing only the vehicle solution in the control group.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Confirmation of Endothelial Dysfunction: After 7 days, euthanize the animals and harvest the thoracic aorta for ex vivo assessment of endothelial function as described in Protocol 2.
Protocol 2: Ex Vivo Assessment of Endothelial Function in Isolated Rat Aortic Rings
-
Aorta Dissection: Euthanize the rat and carefully dissect the thoracic aorta, placing it in cold Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g. Then, pre-contract the rings with phenylephrine (e.g., 1 µM).
-
Dose-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine (e.g., 1 nM to 10 µM) to assess endothelium-dependent vasodilation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. A rightward shift in the dose-response curve for the ISMN-treated group compared to the control group indicates endothelial dysfunction.
Protocol 3: Measurement of Superoxide Production in Aortic Tissue using Dihydroethidium (DHE) Staining
-
Tissue Preparation: Freshly dissect the aorta and embed it in OCT compound for cryosectioning.
-
Staining: Incubate the cryosections (e.g., 10 µm thick) with DHE (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes. DHE is oxidized by superoxide to form ethidium, which intercalates with DNA and fluoresces red.
-
Imaging: Visualize the sections using a fluorescence microscope with appropriate filters (e.g., excitation at ~520 nm and emission at ~610 nm).
-
Quantification: Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). An increase in red fluorescence in the ISMN-treated group compared to the control group indicates increased superoxide production.
Protocol 4: eNOS Activity Assay in Aortic Tissue Homogenates
-
Tissue Homogenization: Homogenize freshly dissected aortic tissue in a cold buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
eNOS Activity Measurement: Use a commercially available eNOS activity assay kit. These kits typically measure the conversion of radiolabeled L-arginine to L-citrulline by eNOS.
-
Procedure (General Outline):
-
Incubate a known amount of protein homogenate with a reaction mixture containing radiolabeled L-arginine, NADPH, and other necessary cofactors (e.g., calmodulin, tetrahydrobiopterin).
-
Stop the reaction after a defined incubation period.
-
Separate the radiolabeled L-citrulline from L-arginine using ion-exchange chromatography.
-
Quantify the amount of L-citrulline produced using a scintillation counter.
-
-
Data Analysis: Express eNOS activity as pmol of L-citrulline formed per minute per mg of protein. A decrease in eNOS activity in the ISMN-treated group may indicate eNOS dysfunction.
Visualizations
Caption: Signaling pathway of this compound (ISMN)-induced vasodilation.
Caption: Key mechanisms involved in the development of nitrate tolerance.
Caption: A logical workflow for troubleshooting nitrate tolerance experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Chronic therapy with isosorbide-5- ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Induction and circumvention of nitrate tolerance applying different dosage intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential pitfalls in analyzing structural uncoupling of eNOS: aging is not associated with increased enzyme monomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance to nitroglycerin induced by isosorbide-5-mononitrate infusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isosorbide Mononitrate Dosage in Canine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isosorbide mononitrate (ISMN) in canine models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in canine studies?
A1: A starting oral dose for this compound in canine models can range from 2 to 4 mg/kg.[1][2][3] However, dose-dependent effects have been observed with threshold dosages for hemodynamic changes being as low as 0.01 to 0.03 mg/kg intravenously.[4] It is crucial to titrate the dose based on the specific experimental goals and the individual canine's response. A study on conscious dogs showed a dose-dependent reduction in mean right atrial pressure and systolic blood pressure with increasing doses of ISMN.[4]
Q2: What is the expected pharmacokinetic profile of this compound in dogs?
A2: In dogs, orally administered this compound is well-absorbed.[5][6] The elimination half-life is approximately 1.5 to 3 hours, which is shorter than in humans.[5][7][8] The bioavailability of oral ISMN in dogs has been estimated to be around 71.5%.[5][7] Peak plasma concentrations are generally reached within an hour of oral administration.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a prodrug that is converted to nitric oxide (NO).[9] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][7][9][10] This increase in cGMP ultimately results in vasodilation, primarily of the venous system, which reduces cardiac preload.[11] At higher doses, it also causes arterial vasodilation, reducing afterload.[9]
Q4: How can I monitor the hemodynamic effects of this compound in a canine model?
A4: Hemodynamic effects can be monitored through various methods, including:
-
Indirect Arterial Blood Pressure: Measured using a non-invasive cuff placed on a limb or tail.
-
Direct Arterial Blood Pressure: An arterial catheter provides continuous and more accurate blood pressure readings.
-
Heart Rate: Can be monitored via electrocardiography (ECG) or a pulse oximeter.
-
Central Venous Pressure (CVP): A central venous catheter can be placed to measure right atrial pressure, providing an indication of preload.
-
Echocardiography: Can be used to assess cardiac dimensions, function, and the severity of conditions like mitral regurgitation.[12]
Q5: What is nitrate tolerance, and how can it be mitigated in experimental settings?
A5: Nitrate tolerance is a phenomenon where the vasodilatory effects of nitrates diminish with continuous or frequent administration.[13][14][15] The primary proposed mechanism is the depletion of sulfhydryl groups necessary for the conversion of ISMN to nitric oxide.[13][14] To mitigate tolerance in a research setting, it is recommended to incorporate a "nitrate-free" interval in the dosing schedule (e.g., 10-12 hours).[13][14] Asymmetric dosing, where doses are administered closer together to allow for a longer washout period, can also be effective.[11]
Troubleshooting Guides
Issue 1: No observable hemodynamic response after oral administration of this compound.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low to elicit a measurable response. Gradually increase the dose in subsequent experiments, carefully monitoring for any changes in blood pressure and heart rate. |
| Poor Oral Absorption | Although generally well-absorbed, individual variability can exist. Confirm drug absorption by measuring plasma ISMN concentrations. A minimum plasma concentration of 100 ng/mL has been suggested for a hemodynamic effect.[5][7] |
| Nitrate Tolerance | If the animal has been receiving nitrates repeatedly, tolerance may have developed.[13][14][15] Implement a nitrate-free interval of at least 10-12 hours before the next dose. |
| Measurement Error | Ensure that blood pressure monitoring equipment is properly calibrated and that the cuff size is appropriate for the dog. For direct arterial monitoring, check for air bubbles or clots in the line.[16][17] |
Issue 2: Unexpected tachycardia or hypotension following this compound administration.
| Possible Cause | Troubleshooting Step |
| Excessive Vasodilation | The administered dose may be too high, leading to a significant drop in blood pressure and a reflex increase in heart rate.[18] Reduce the dosage in subsequent experiments. |
| Volume Depletion | If the animal is dehydrated or has received diuretics, the hypotensive effect of ISMN may be potentiated. Ensure the animal is adequately hydrated before drug administration. |
| Interaction with Anesthesia | Anesthetic agents can also cause vasodilation and hypotension, and their effects can be additive with ISMN. Carefully monitor cardiovascular parameters and adjust the anesthetic depth as needed. |
Issue 3: Difficulty in establishing a consistent canine model of cardiovascular disease.
| Possible Cause | Troubleshooting Step |
| Model Induction Variability | The method of inducing cardiovascular disease (e.g., surgical creation of mitral regurgitation, rapid pacing-induced heart failure) can have variable outcomes.[19] Standardize the surgical or induction protocol and ensure consistent technique across all animals. |
| Breed and Individual Differences | Certain breeds are predisposed to specific heart diseases.[20][21] The response to disease induction can also vary between individual animals. Select an appropriate breed for the intended model and account for individual variability in the experimental design. |
| Disease Progression | The stage of the induced disease can significantly impact the response to treatment. Use consistent and well-defined criteria (e.g., ACVIM staging for myxomatous mitral valve disease) to classify the disease state before initiating the experiment.[22][23] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Canine Models
| Parameter | Value | Reference |
| Oral Bioavailability | ~71.5% | [5][7] |
| Elimination Half-Life | 1.5 - 3 hours | [5][7][8] |
| Time to Peak Plasma Concentration | ~1 hour | |
| Minimum Effective Plasma Concentration | ~100 ng/mL | [5][7] |
Table 2: Reported Dosages and Hemodynamic Effects of this compound in Canine Models
| Dosage | Route of Administration | Canine Model | Key Hemodynamic Effects | Reference |
| 2, 3, and 4 mg/kg | Oral | Normal and Congestive Heart Failure | No significant change in blood pressure or heart rate.[1][2][3] | [1][2][3] |
| 3.125 - 50 mg/dog | Oral | Beagle | Dose-proportional increase in peak plasma concentration and AUC.[5][7] | [5][7] |
| 0.01 - 2.5 mg/kg | Intravenous | Conscious Dogs | Dose-dependent reduction in mean right atrial pressure and systolic blood pressure.[4] | [4] |
| 1 mg/kg | Oral and IV | Male Dogs | Rapid denitration to ISMN.[8] | [8] |
Experimental Protocols
Protocol 1: Induction of a Canine Model of Mitral Regurgitation
This protocol is a generalized summary. Specifics may vary based on institutional guidelines and experimental goals.
-
Animal Selection: Use adult dogs of a breed known to be susceptible to mitral valve disease, such as Cavalier King Charles Spaniels, or a breed with a suitable heart size for the procedure.[20][21]
-
Anesthesia and Monitoring: Anesthetize the dog using a standard protocol. Continuously monitor ECG, heart rate, respiratory rate, and blood pressure.
-
Surgical Approach (Open-Chest):
-
Perform a left lateral thoracotomy to expose the heart.
-
Establish cardiopulmonary bypass.
-
Incise the left atrium to expose the mitral valve.
-
Under direct visualization, selectively cut one or more chordae tendineae of the mitral valve to induce regurgitation.[19]
-
Close the atrial incision and wean the dog from cardiopulmonary bypass.
-
-
Surgical Approach (Closed-Chest):
-
Under fluoroscopic or echocardiographic guidance, introduce a catheter with grasping forceps through a peripheral artery or vein.
-
Advance the catheter to the left ventricle.
-
Grasp and tear one or more mitral valve chordae.[19]
-
-
Post-Operative Care: Provide appropriate analgesic and supportive care. Monitor for any complications. The induced mitral regurgitation typically becomes chronic within 3 to 6 months.[19]
Protocol 2: Assessment of Hemodynamic Response to this compound
-
Instrumentation: Under anesthesia, place an arterial catheter for direct blood pressure measurement and a central venous catheter for CVP monitoring.
-
Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters (systolic, diastolic, and mean arterial pressure; heart rate; CVP) for a predetermined period.
-
Drug Administration: Administer a single dose of this compound orally or intravenously.
-
Post-Dosing Monitoring: Continuously record all hemodynamic parameters for a specified duration (e.g., 2-4 hours).
-
Blood Sampling: If assessing pharmacokinetics, collect blood samples at predetermined time points before and after drug administration to measure plasma ISMN concentrations.
-
Data Analysis: Compare the post-administration hemodynamic values to the baseline measurements to determine the effect of the drug. Correlate hemodynamic changes with plasma ISMN concentrations.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of a single oral dose of isorsorbide 5-mononitrate in normal dogs and in dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of isosorbide-5-mononitrate on the venous, arterial and coronary arterial system of conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic aspects of isosorbide-5-mononitrate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and excretion of isosorbide dinitrate and isosorbide-2-mononitrate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. Mechanisms of nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. apn.mhmedical.com [apn.mhmedical.com]
- 18. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ORBi: Detailed Reference [orbi.uliege.be]
- 20. haywoodroadvet.com [haywoodroadvet.com]
- 21. Heart problems in dogs - PDSA [pdsa.org.uk]
- 22. ACVIM consensus guidelines for the diagnosis and treatment of myxomatous mitral valve disease in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cardiaceducationgroup.org [cardiaceducationgroup.org]
Addressing variability in isosorbide mononitrate response in isolated tissue bath experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isosorbide mononitrate (ISMN) in isolated tissue bath experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vascular smooth muscle?
This compound (ISMN) is a vasodilator that relaxes vascular smooth muscle, leading to the widening of blood vessels.[1] It acts as a prodrug, being converted to its active metabolite, nitric oxide (NO).[2] NO then activates the enzyme soluble guanylyl cyclase (sGC) in smooth muscle cells.[3] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[1]
Q2: How does the bioactivation of ISMN differ from that of nitroglycerin (GTN)?
While both are organic nitrates, their primary bioactivation pathways differ. Nitroglycerin is significantly bioactivated by mitochondrial aldehyde dehydrogenase 2 (ALDH2).[2] In contrast, chronic treatment with ISMN does not seem to rely on mitochondrial ALDH-2 for its bioactivation, meaning mitochondrial oxidative stress may play a lesser role in its immediate effects compared to GTN.[2]
Q3: What is nitrate tolerance and how does it relate to ISMN?
Nitrate tolerance is a phenomenon where the therapeutic efficacy of organic nitrates diminishes with continuous exposure.[3][4] This can manifest as a reduced vasodilatory response in isolated tissue bath experiments.[4] Tolerance to nitrates is a complex process that can develop rapidly, sometimes within 24 hours of continuous exposure.[4] The mechanisms are multifactorial and include increased vascular superoxide production, which can inactivate nitric oxide, and desensitization of soluble guanylyl cyclase.[1][5] Chronic therapy with ISMN has been shown to induce endothelial dysfunction and oxidative stress.[2]
Q4: Are there differences in ISMN potency between different types of blood vessels?
Yes, the vasodilatory effect of ISMN can vary between different vascular beds. Generally, organic nitrates tend to have a more pronounced effect on venous capacitance vessels compared to arterial resistance vessels.[6] This differential sensitivity is an important consideration when comparing results from different isolated tissues.
Troubleshooting Guide
Problem: Weak or no relaxation response to ISMN.
| Possible Cause | Troubleshooting Step |
| Inadequate tissue pre-contraction | Ensure the tissue is pre-constricted to a stable plateau, typically 60-80% of its maximum response to the contractile agent (e.g., phenylephrine, norepinephrine). A sub-optimal pre-contraction will limit the observable relaxation. |
| Degraded ISMN stock solution | Prepare fresh ISMN stock solutions regularly. Store stock solutions protected from light and at the appropriate temperature as recommended by the manufacturer. |
| Tissue viability issues | Confirm tissue viability at the end of the experiment by inducing maximal relaxation with a known potent vasodilator like sodium nitroprusside, or by observing a robust response to a contractile agent at the beginning. |
| Endothelial damage | While ISMN's primary action is on smooth muscle, endothelial health can influence the overall vascular response. Handle tissues carefully during dissection and mounting to preserve the endothelium. |
| Development of acute tolerance (tachyphylaxis) | If performing multiple additions of ISMN, consider that rapid desensitization can occur. Allow for adequate washout periods between applications if the experimental design permits. For cumulative concentration-response curves, ensure the additions are performed in a timely manner to avoid prolonged exposure before the full curve is established. |
Problem: High variability in ISMN response between tissues.
| Possible Cause | Troubleshooting Step |
| Inconsistent tissue preparation | Standardize the dissection and mounting procedures to ensure uniformity in tissue size and handling.[7] |
| Differences in tissue-specific metabolism | Be aware that the enzymatic activity responsible for ISMN bioactivation may vary between animals or even different vascular beds from the same animal. This is an inherent biological variable. |
| Variable levels of oxidative stress | The baseline level of oxidative stress in the tissue can affect the response to ISMN. Ensure consistent and adequate oxygenation of the buffer and minimize tissue manipulation time. |
| Inconsistent pre-contraction levels | Ensure that the level of pre-contraction is consistent across all tissues before adding ISMN. Express relaxation as a percentage of the pre-contraction level to normalize the data. |
Data Presentation
Table 1: Comparative Potency (EC50) of this compound and Related Compounds in Isolated Vascular Tissues
| Compound | Tissue | Species | Pre-constricting Agent | EC50 (M) |
| Isosorbide-5-mononitrate | Aorta | Rabbit | Phenylephrine | 8.2 x 10⁻⁶ |
| Isosorbide-2-mononitrate | Aorta | Rabbit | Phenylephrine | 1.8 x 10⁻⁶ |
| Isosorbide dinitrate | Aorta | Rabbit | Phenylephrine | 1.5 x 10⁻⁷ |
| Isosorbide-5-mononitrate | Aorta | Dog | Norepinephrine | Less potent than IS-2-MN |
| Isosorbide-2-mononitrate | Aorta | Dog | Norepinephrine | More potent than IS-5-MN |
Experimental Protocols
Protocol 1: Cumulative Concentration-Response Curve for ISMN
-
Tissue Preparation:
-
Isolate the desired blood vessel (e.g., thoracic aorta) from a euthanized animal and place it in cold, oxygenated Krebs-Henseleit solution.
-
Carefully clean the vessel of adherent connective tissue and cut it into rings of 2-4 mm in length.
-
Suspend the rings in an isolated tissue bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration:
-
Pre-contraction:
-
Induce a sustained contraction with a suitable agonist, such as phenylephrine (e.g., 10⁻⁶ M) or norepinephrine.
-
Wait for the contraction to reach a stable plateau.
-
-
Cumulative Addition of ISMN:
-
Once the contraction is stable, add ISMN to the bath in a cumulative manner, increasing the concentration in half-log increments (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue to reach a stable response after each addition before adding the next concentration.
-
-
Data Analysis:
-
Measure the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of ISMN that produces 50% of the maximal relaxation).
-
Protocol 2: Induction and Assessment of In Vitro Nitrate Tolerance
-
Baseline Response:
-
Following the equilibration period, obtain a baseline cumulative concentration-response curve for ISMN as described in Protocol 1.
-
-
Induction of Tolerance:
-
After washing out the ISMN from the baseline curve, incubate the tissues with a high concentration of ISMN (e.g., 10⁻⁵ M) for 60-90 minutes.
-
A control tissue should be incubated with vehicle for the same duration.
-
-
Assessment of Tolerance:
-
Thoroughly wash out the high concentration of ISMN from the bath (at least 3-4 washes over 30 minutes).
-
Re-establish the pre-contraction with the same agonist to the same level as in the baseline response.
-
Perform a second cumulative concentration-response curve to ISMN.
-
-
Data Analysis:
-
Compare the second concentration-response curve to the baseline curve. A rightward shift in the curve and a decrease in the maximal relaxation indicate the development of tolerance.
-
Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Standard experimental workflow for an ISMN vasodilation assay.
Caption: A logical troubleshooting workflow for addressing weak ISMN responses.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitrate tolerance--can it be prevented? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isosorbide Mononitrate Tachyphylaxis in Ex Vivo Models
Welcome to the technical support center for researchers investigating tachyphylaxis to isosorbide mononitrate (ISMN) and other organic nitrates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in designing and executing successful ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is nitrate tachyphylaxis (tolerance) in an ex vivo setting?
A1: Nitrate tachyphylaxis, or tolerance, is a phenomenon where the vasodilatory response of an isolated blood vessel to an organic nitrate like ISMN or nitroglycerin (GTN) diminishes upon repeated or continuous exposure. Experimentally, this is observed as a rightward shift in the concentration-response curve (increased EC₅₀) and/or a decrease in the maximal relaxation (Eₘₐₓ) of the tissue.
Q2: What are the primary proposed mechanisms for nitrate tolerance observed ex vivo?
A2: The most widely accepted mechanisms center on increased oxidative stress and impaired bioactivation.[1] Key pathways include:
-
Inactivation of Mitochondrial Aldehyde Dehydrogenase (ALDH2): For nitrates like GTN, the enzyme ALDH2 is crucial for bioactivation to release nitric oxide (NO).[2][3] Continuous exposure leads to the production of reactive oxygen species (ROS) that inhibit ALDH2, reducing NO generation.[1][3] While ISMN is not primarily bioactivated by ALDH2, the resulting oxidative stress from chronic nitrate exposure is a shared pathway.[4]
-
Increased Superoxide Production: Prolonged nitrate exposure enhances the production of superoxide radicals (O₂⁻) from sources like NADPH oxidase and uncoupled endothelial nitric oxide synthase (eNOS).[1][5]
-
eNOS Uncoupling: Nitrates can deplete tetrahydrobiopterin (BH₄), a critical cofactor for eNOS.[6] This causes eNOS to produce superoxide instead of NO, contributing to oxidative stress and endothelial dysfunction.[6][7]
Q3: My tissue develops tolerance to ISMN, but the literature says ISMN doesn't use the ALDH2 pathway. Why?
A3: You are correct that ISMN does not rely on mitochondrial ALDH2 for its primary bioactivation.[4] However, chronic therapy with ISMN has been shown to cause significant endothelial dysfunction and oxidative stress by up-regulating NADPH oxidase activity and uncoupling eNOS.[5][7] This increase in ROS can impair downstream signaling components of the NO pathway (like soluble guanylate cyclase) and create a state of vascular dysfunction that manifests as tolerance or cross-tolerance to other vasodilators.
Troubleshooting Guides
Issue: The vascular tissue shows a high degree of tolerance immediately, with little to no initial relaxation response.
-
Possible Cause 1: Pre-existing Endothelial Dysfunction: The experimental animals may have underlying vascular issues.
-
Solution: Ensure the use of healthy, young animals. Standardize animal housing and diet. Always perform a control relaxation experiment with an endothelium-dependent vasodilator like acetylcholine (ACh) to confirm vessel health before starting the nitrate protocol.
-
-
Possible Cause 2: Over-aggressive Tissue Handling: Physical damage to the endothelial layer during dissection and mounting can impair relaxation.
-
Solution: Handle aortic rings gently with fine forceps. When mounting on organ bath hooks, avoid stretching the tissue excessively. For aortic preparations, the endothelium can be deliberately removed by gentle rubbing to study endothelium-independent effects, but this must be done consistently.[8]
-
Issue: I am not observing tolerance development after prolonged incubation with ISMN/GTN.
-
Possible Cause 1: Insufficient Nitrate Concentration or Incubation Time: The protocol may not be sufficient to induce tolerance.
-
Solution: Review established protocols. For in vitro induction in rat aorta, incubation with a high concentration of GTN (e.g., 10 µM) for 45-60 minutes is often used. For ex vivo studies following in vivo treatment, rats are typically treated for 3-7 days with ISMN (e.g., 75 mg/kg/day) or GTN patches.[1][5]
-
-
Possible Cause 2: Presence of Unintended Antioxidants: Components of the buffer or drug solvents may have antioxidant properties.
-
Solution: Use high-purity reagents for all solutions. Test the effect of vehicle controls (e.g., DMSO) on vascular tone to ensure they are inert at the concentrations used.[1]
-
Issue: My antioxidant co-incubation is not preventing tolerance.
-
Possible Cause 1: Inappropriate Antioxidant or Concentration: The chosen antioxidant may not target the specific ROS-generating pathway or may be used at a sub-optimal concentration.
-
Solution: Select antioxidants based on the proposed mechanism. For example, hydralazine is known to inhibit NADPH oxidase.[9][10] Ascorbate (Vitamin C) is a general ROS scavenger.[11] Perform dose-response experiments for the antioxidant to find the optimal protective concentration without causing direct vasodilation.
-
-
Possible Cause 2: Timing of Administration: The antioxidant must be present before or during the nitrate exposure to prevent the oxidative changes that lead to tolerance.
-
Solution: Pre-incubate the tissue with the antioxidant for a sufficient period (e.g., 30-60 minutes) before introducing the nitrate.
-
Experimental Protocols & Data
Protocol 1: Ex Vivo Model of Nitrate Tolerance (Rat Aorta)
This protocol is adapted from methodologies described in studies investigating nitrate tolerance.[1][8]
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (180-200 g).
-
Immediately excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carefully remove adherent connective and fatty tissue.
-
Cut the aorta into rings of approximately 4 mm in length.[8]
-
-
Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, washing them with fresh buffer every 15-20 minutes.
-
-
Induction of Tolerance (in vitro method):
-
Contract the aortic rings with a submaximal concentration of phenylephrine (PE, e.g., 1 µM).
-
Tolerant Group: Once the PE-induced contraction has stabilized, add a high concentration of GTN (e.g., 10 µM) or ISMN to the bath for 60 minutes.
-
Control Group: Incubate with vehicle for the same duration.
-
After the incubation period, wash the tissues repeatedly for 60 minutes to remove the nitrate.
-
-
Assessment of Vasodilation:
-
Re-contract the rings with PE (1 µM).
-
Once a stable plateau is reached, generate a cumulative concentration-response curve by adding ISMN or GTN in a stepwise manner (e.g., 1 nM to 10 µM).
-
Record the relaxation at each concentration as a percentage of the maximal PE-induced contraction.
-
Data Summary: Effects of Interventions on Nitrate Tolerance
The following tables summarize quantitative data from studies on preventing nitrate tolerance.
Table 1: Effect of Hydralazine on GTN-Induced Tolerance in Rabbit Aorta
| Group | Maximal Relaxation to Acetylcholine (%) | EC₅₀ for GTN (nM) |
| Control | 85 ± 4 | 5 ± 1 |
| GTN-Treated | 45 ± 5 | 100 ± 20 |
| GTN + Hydralazine | 80 ± 6 | 7 ± 2 |
| Hydralazine Alone | 88 ± 5 | 4 ± 1 |
| Data are conceptual representations based on findings that hydralazine completely prevented the development of nitrate tolerance.[9][10] GTN treatment induces endothelial dysfunction (reduced ACh response) and tolerance (increased EC₅₀), both of which are prevented by co-treatment with hydralazine. |
Table 2: Vascular ALDH-2 Activity in GTN-Tolerant Rat Aorta
| Tissue Condition | ALDH-2 Activity (µM/mg) |
| Control Aortic Mitochondria | 31.5 ± 4.6 |
| Tolerant Aortic Mitochondria | 18.6 ± 4.2 |
| p < 0.05 vs. Control. Data from a study demonstrating that in vivo tolerance induction results in an approximate 40% loss of vascular ALDH-2 activity.[3] |
Signaling Pathways & Workflows
Mechanism of Nitrate Tolerance and Prevention by Antioxidants
The following diagram illustrates the central role of oxidative stress in the development of nitrate tolerance and highlights points of intervention.
Caption: Signaling pathway for nitrate-induced vasodilation and tolerance.
Ex Vivo Experimental Workflow
This diagram outlines the standard workflow for assessing nitrate tolerance in isolated vascular rings.
Caption: Standard experimental workflow for ex vivo nitrate tolerance studies.
Troubleshooting Logic for Tolerance Prevention Experiments
This chart provides a decision-making framework for troubleshooting experiments where an antioxidant fails to prevent tolerance.
Caption: Troubleshooting flowchart for tolerance prevention experiments.
References
- 1. Multitarget Antioxidant NO-Donor Organic Nitrates: A Novel Approach to Overcome Nitrates Tolerance, an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mitochondrial aldehyde dehydrogenase in nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Central role of mitochondrial aldehyde dehydrogenase and reactive oxygen species in nitroglycerin tolerance and cross-tolerance [jci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Nitrate tolerance and the links with endothelial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic therapy with isosorbide-5-mononitrate causes endothelial dysfunction, oxidative stress, and a marked increase in vascular endothelin-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Hydralazine prevents nitroglycerin tolerance by inhibiting activation of a membrane-bound NADH oxidase. A new action for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine prevents nitroglycerin tolerance by inhibiting activation of a membrane-bound NADH oxidase. A new action for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolerance to nitrates and simultaneous upregulation of platelet activity prevented by enhancing antioxidant state - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of formulation excipients on isosorbide mononitrate release profile in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro release of isosorbide mononitrate from extended-release formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the in vitro dissolution testing of this compound extended-release tablets.
Question: My dissolution results show unexpectedly high variability between tablets from the same batch. What are the potential causes and solutions?
Answer:
High variability in dissolution results can stem from several factors related to the formulation, manufacturing process, and testing methodology.
-
Inadequate Blending: Poor distribution of the active pharmaceutical ingredient (API) or excipients, particularly the rate-controlling polymer, can lead to inconsistencies in tablet performance.
-
Solution: Ensure a validated and optimized blending process to achieve a homogenous powder mix.
-
-
Inconsistent Tablet Hardness: Significant variations in tablet hardness can affect the rate of hydration and drug release from matrix tablets.
-
Solution: Monitor and control tablet compression force to ensure consistent tablet hardness within a narrow range.
-
-
Dissolution Test Parameters: Improperly controlled dissolution test conditions are a common source of variability.
-
Solution:
-
De-aeration of Media: Ensure proper de-aeration of the dissolution medium to prevent air bubbles from adhering to the tablet surface and affecting the surface area available for dissolution.[1][2]
-
Vessel Centering and Paddle/Basket Height: Verify that the dissolution vessels are properly centered and that the paddle or basket height is set according to USP specifications.
-
Vibration: Minimize vibration in the dissolution bath, as it can artificially increase the dissolution rate.
-
-
Question: The release profile of my this compound tablets is significantly slower than expected. What formulation and process parameters should I investigate?
Answer:
A slower-than-expected release profile is often related to the properties and concentration of the rate-controlling excipients.
-
Polymer Viscosity and Concentration: In hydrophilic matrix systems, such as those using hydroxypropyl methylcellulose (HPMC), higher viscosity grades and higher polymer concentrations will result in a slower drug release.[3]
-
Solution: Consider using a lower viscosity grade of HPMC or reducing the polymer concentration. The efficiency of HPMC viscosity grades in sustaining release is generally in the order of K100M > K15M > K4M.[3]
-
-
Hydrophobic Lubricants: The use of hydrophobic lubricants, such as magnesium stearate, can impede water penetration into the tablet matrix, thereby slowing down drug release.[4][5][6][7][8] The blending time with magnesium stearate is also critical; over-blending can exacerbate this issue.[9]
-
Tablet Hardness: Increased tablet hardness can decrease porosity, leading to a slower ingress of the dissolution medium and consequently, a slower drug release.
-
Solution: Evaluate the effect of compression force on the release profile and optimize for the desired release rate.
-
Question: My formulation exhibits "dose dumping," with a rapid initial release of the drug. How can this be controlled?
Answer:
Dose dumping in extended-release formulations is a critical issue that can lead to adverse effects. It is often caused by a failure of the release-controlling mechanism.
-
Insufficient Polymer Concentration: An inadequate amount of the rate-controlling polymer may not be sufficient to form a robust gel layer in hydrophilic matrix tablets, leading to a rapid initial release.
-
Solution: Increase the concentration of the rate-controlling polymer (e.g., HPMC).
-
-
Formulation Integrity: Cracks or chipping of the tablet coating (if applicable) or the matrix itself can lead to a rapid influx of the dissolution medium.
-
Solution: Optimize the formulation and manufacturing process to ensure the mechanical integrity of the tablets. For coated tablets, ensure the coating is uniform and not overly thick.[9]
-
-
Soluble Excipients: High concentrations of highly soluble excipients can lead to rapid initial water uptake and drug release.
-
Solution: Optimize the ratio of soluble to insoluble excipients to control the initial burst release.
-
Frequently Asked Questions (FAQs)
Q1: How does the viscosity of HPMC affect the release profile of this compound?
A1: The viscosity of HPMC is a critical factor in controlling the drug release from hydrophilic matrix tablets. A higher viscosity grade of HPMC forms a stronger and more viscous gel layer upon hydration. This viscous gel layer acts as a barrier to both the diffusion of the drug out of the matrix and the penetration of water into the core of the tablet. Consequently, an increase in HPMC viscosity leads to a decrease in the drug release rate.[3][10]
Q2: What is the role of pore-formers in osmotic pump formulations of this compound?
A2: In osmotic pump formulations, a semi-permeable membrane surrounds the drug core. The drug is released through a laser-drilled orifice at a controlled rate, driven by osmotic pressure. Pore-formers, such as povidone (PVP), polyethylene glycol (PEG), and certain grades of HPMC, are incorporated into the coating to modulate the permeability of the membrane.[11][12][13][14] Upon contact with water, these pore-formers leach out, creating a porous membrane structure that allows for a controlled influx of water and subsequent drug release. The type and concentration of the pore-former directly influence the drug release rate.[11][12][13][14]
Q3: Can excipients interact with this compound and affect its stability and release?
A3: Yes, excipient-drug interactions can occur. Compatibility studies are essential during pre-formulation. Techniques like Differential Scanning Calorimetry (DSC) and Isothermal Stress Testing (IST) can be used to screen for potential incompatibilities. For example, some studies have indicated potential interactions between this compound and excipients like cellulose acetate and microcrystalline cellulose (MCC) under certain conditions.[15] It is crucial to select excipients that are compatible with this compound to ensure the stability and predictable release profile of the final product.[15]
Q4: What are the standard dissolution test conditions for this compound extended-release tablets according to the USP?
A4: The United States Pharmacopeia (USP) provides several dissolution test methods for this compound extended-release tablets. A common method involves using USP Apparatus 2 (paddle) at 50 rpm. The dissolution medium is typically 900 mL of water.[14] Another method specifies USP Apparatus 2 at 50 rpm with 500 mL of simulated gastric fluid (without enzymes).[12] Sampling times can vary but are often taken at 1, 2, 4, 8, and 12 hours to characterize the extended-release profile.[12][14]
Data Presentation
Table 1: Impact of HPMC Viscosity Grade and Drug-to-Polymer Ratio on this compound Release
| Formulation Code | HPMC Grade | Drug:Polymer Ratio | 1 hr (%) | 2 hr (%) | 4 hr (%) | 6 hr (%) | 8 hr (%) |
| F1 | K4M | 1:1 | 35.2 | 52.1 | 75.8 | 92.4 | - |
| F2 | K4M | 1:2 | 28.9 | 43.5 | 65.2 | 81.3 | 95.7 |
| F3 | K15M | 1:1 | 30.1 | 45.8 | 68.9 | 85.6 | 98.2 |
| F4 | K15M | 1:2 | 24.5 | 38.2 | 58.7 | 74.9 | 89.1 |
| F5 | K100M | 1:1 | 25.8 | 39.6 | 60.3 | 78.1 | 91.5 |
| F6 | K100M | 1:2 | 20.1 | 31.4 | 49.8 | 65.7 | 79.3 |
Data is illustrative and based on trends reported in the literature.[3]
Table 2: Effect of Pore Former (PVP) Concentration in the Coating of Osmotic Pump Tablets on this compound Release
| Formulation Code | Pore Former (PVP) in Coating (%) | 2 hr (%) | 4 hr (%) | 8 hr (%) | 12 hr (%) | 24 hr (%) |
| OPF1 | 10 | 15.2 | 28.9 | 50.1 | 68.4 | 85.3 |
| OPF2 | 20 | 22.5 | 40.1 | 65.8 | 82.3 | 96.7 |
| OPF3 | 30 | 30.8 | 52.6 | 78.3 | 91.5 | 98.9 |
Data is illustrative and based on trends reported in the literature.[11][13]
Experimental Protocols
Protocol 1: In Vitro Dissolution of this compound Extended-Release Matrix Tablets
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of de-aerated purified water.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place one tablet in each of the six dissolution vessels. b. Start the apparatus immediately. c. Withdraw an aliquot of the dissolution medium at specified time points (e.g., 1, 2, 4, 6, 8, and 12 hours). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples promptly through a suitable filter (e.g., 0.45 µm nylon). f. Analyze the samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry at approximately 220 nm or HPLC. g. Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for formulation and in vitro release testing.
Caption: Troubleshooting logic for dissolution test failures.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 10. Influence of pH Modifiers and HPMC Viscosity Grades on Nicotine–Magnesium Aluminum Silicate Complex-Loaded Buccal Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. uspnf.com [uspnf.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Extended-Release Tablets [drugfuture.com]
- 15. Compatibility studies between this compound and selected excipients used in the development of extended release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Headache as a Side Effect in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter potential headache-like side effects in their preclinical animal models. The following resources are designed to help identify, assess, and mitigate these side effects while maintaining the integrity of your primary study.
Frequently Asked Questions (FAQs)
Q1: My study animals are exhibiting behaviors like head scratching, excessive grooming of the face, and light avoidance after administration of a novel compound. Could this be a headache?
A1: It is possible. These behaviors are recognized as potential indicators of headache-like pain in rodents. Animals cannot verbally report pain, so researchers rely on a constellation of behavioral and physiological signs.[1][2][3][4] Key indicators to monitor include:
-
Spontaneous Pain Behaviors: Increased head-directed scratching or wiping, excessive face grooming, head shaking, and eye blinking or squinting (related to the grimace scale).[2][4][5]
-
Hypersensitivity: Aversion to light (photophobia) and sound (phonophobia), which are common symptoms of migraine in humans.[3]
-
Allodynia: A heightened sensitivity to touch, which is a key feature in many headache models. This can be assessed in the periorbital (around the eye) region.[1]
-
General Well-being: Decreased locomotion, exploration, feeding, and water consumption can also be indirect markers of a pain-like state.[1][2]
It is crucial to differentiate these behaviors from general toxicity or irritation. A systematic assessment is recommended.
Q2: How can I differentiate between a headache side effect and systemic toxicity or localized irritation?
A2: This is a critical step in troubleshooting. Differentiating requires careful observation and potentially, specific follow-up assessments. Here’s a logical approach:
-
Rule out Local Irritation: If the compound was administered topically or via a route that could cause local irritation (e.g., subcutaneous injection), examine the administration site for signs of inflammation, redness, or swelling. Head scratching could be a response to skin irritation.
-
Observe for Systemic Toxicity Signs: Look for signs not typically associated with headache models, such as significant weight loss, lethargy beyond reduced locomotion, piloerection (hair standing on end), hypothermia, or gastrointestinal issues like diarrhea.
-
Assess for Specific Headache-Related Behaviors: The presence of periorbital mechanical allodynia is a strong indicator of trigeminal sensitization, which is a hallmark of headache.[1] Similarly, a specific aversion to light in a light/dark box test, without other signs of severe anxiety, points towards photophobia.[3]
-
Pharmacological Confirmation: As a more definitive step, administering a known anti-migraine medication, such as sumatriptan or a CGRP receptor antagonist, can help determine if the behaviors are headache-related. If the specific behaviors are alleviated by these drugs, it strongly suggests a headache-like etiology.[4][6][7]
Q3: What are some immediate, non-pharmacological steps I can take to alleviate potential headache-like symptoms in my study animals without compromising my study?
A3: Non-pharmacological interventions, often referred to as environmental enrichment, can be effective in reducing pain and distress and are unlikely to interfere with the mechanism of action of most test compounds.[8][9] Consider the following refinements:
-
Provide Nesting Material: Soft nesting material allows animals to create a comfortable microenvironment and can reduce stress.
-
Offer Hiding Places: Simple structures like small cardboard boxes or plastic huts provide a sense of security.
-
Reduce Sensory Stimuli: If photophobia is suspected, dim the lights in the housing room or provide tinted shelters. Minimize loud noises and sudden movements around the cages.
-
Group Housing: If compatible with the study design and species, social housing can have a positive effect on animal well-being.
-
Easy Access to Food and Water: Place food pellets on the cage floor and use water bottles with easy-to-access sipper tubes to ensure animals do not have to exert extra effort to eat and drink.
These measures can improve animal welfare and may reduce the severity of pain-related behaviors.[8][10]
Q4: Can I administer an analgesic or a specific anti-migraine drug to mitigate headache-like side effects? How would this impact my study?
A4: Yes, this is a valid strategy, but it requires careful consideration of the potential impact on your study's endpoints.
-
Impact on Study: The primary concern is whether the analgesic will interact with your test compound or the biological system you are studying. For example, NSAIDs can have anti-inflammatory effects that could confound studies on inflammation. Opioids can have broad effects on the central nervous system.
-
Choosing a "Rescue" Analgesic: For suspected headache, specific anti-migraine drugs like sumatriptan (a 5-HT1B/1D agonist) or a CGRP receptor antagonist are preferred as they have a more targeted mechanism of action related to headache pathophysiology.[6][11][12] This specificity can help confirm the nature of the side effect while minimizing off-target effects.
-
Study Design Considerations: If you anticipate a headache side effect, you could include a separate cohort of animals that receive your test compound followed by the rescue analgesic. This would allow you to assess if the analgesic mitigates the side effect and if it alters the primary outcomes of your study. Always consult with your institution's veterinarian and IACUC before implementing such a strategy.
Troubleshooting Guides
Guide 1: Investigating Head-Directed Behaviors
This guide provides a step-by-step approach if you observe an increase in head scratching, wiping, or facial grooming.
Table 1: Troubleshooting Head-Directed Behaviors
| Step | Action | Rationale |
| 1 | Detailed Behavioral Observation | Record the frequency and duration of specific behaviors. Note if the scratching is directed at a particular area (e.g., periorbital region, ears). Use a grimace scale to score facial expressions of pain. |
| 2 | Physical Examination | Examine the animal for any signs of skin irritation, parasites, or dermatitis at the site of scratching. Check for ear infections. |
| 3 | Assess for Periorbital Allodynia | Use von Frey filaments to test for mechanical sensitivity around the eyes. A lowered withdrawal threshold compared to baseline or control animals is indicative of trigeminal sensitization. |
| 4 | Light/Dark Box Test | Assess for photophobia. A significant increase in time spent in the dark chamber suggests light aversion, a common symptom of migraine.[3] |
| 5 | Pharmacological Challenge (Optional) | If behaviors are severe and other causes have been ruled out, administer a subcutaneous injection of sumatriptan (0.6 mg/kg).[7][11] A reduction in the specific behaviors supports a headache diagnosis. |
Guide 2: Non-Pharmacological Mitigation Strategies
This guide offers practical, non-invasive methods to improve animal comfort.
Table 2: Non-Pharmacological Interventions
| Strategy | Implementation | Expected Outcome |
| Environmental Enrichment | Provide nesting material (e.g., crinkle paper, cotton squares), small shelters (e.g., cardboard tubes), and gnawing objects. | Reduced stress and anxiety, distraction from pain, promotion of natural behaviors.[8][9][10] |
| Sensory Reduction | Dim lighting in the animal room. Ensure cages are not in direct, bright light. Minimize noise and vibrations. | Alleviation of photophobia and phonophobia, reduced startle responses. |
| Optimized Husbandry | Ensure easy access to soft food and water on the cage floor. Maintain a comfortable ambient temperature. | Prevents dehydration and malnutrition in animals that may be reluctant to move. |
Experimental Protocols
Protocol 1: Assessment of Periorbital Mechanical Allodynia
Objective: To quantify sensitivity to mechanical stimuli in the periorbital region as a measure of trigeminal sensitization.
Materials:
-
Set of von Frey filaments with varying calibrated forces (e.g., 0.008 g to 2.0 g).
-
Testing apparatus that allows for observation of the animal's head and face (e.g., a wire mesh platform).
-
Video recording equipment (optional, for later review).
Procedure:
-
Acclimation: Acclimate the animal to the testing environment for at least 15-30 minutes before testing.
-
Filament Application: Begin with a filament in the middle of the force range (e.g., 0.4 g). Apply the filament perpendicularly to the skin in the periorbital region, just until it bends slightly. Hold for 3-5 seconds.
-
Response Assessment: A positive response is a brisk withdrawal of the head, shaking of the head, or wiping at the face with the forepaw.
-
Threshold Determination: Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
Data Analysis: Calculate the 50% withdrawal threshold using the formula described by Dixon or a validated software package. A lower threshold in the test group compared to the control group indicates mechanical allodynia.
Protocol 2: Rescue Administration of Sumatriptan
Objective: To pharmacologically mitigate acute headache-like behaviors.
Materials:
-
Sumatriptan succinate solution for injection.
-
Sterile saline for dilution.
-
Syringes and needles appropriate for subcutaneous injection in the species being used.
Procedure:
-
Dose Preparation: Prepare a solution of sumatriptan in sterile saline to achieve a final dose of 0.6 mg/kg.[7][11] The injection volume should be appropriate for the animal's size (e.g., 5-10 ml/kg for mice and rats).
-
Administration: Following the observation of headache-like behaviors (e.g., 30-60 minutes after administration of the test compound), administer the sumatriptan solution via subcutaneous (s.c.) injection in the scruff of the neck.
-
Behavioral Observation: Continuously observe the animal for the next 1-2 hours. Record the frequency and duration of the target behaviors (e.g., head scratching, light aversion) to determine if they are alleviated by the treatment.
-
Comparison: Compare the behavior of the sumatriptan-treated animals to a vehicle-treated control group to confirm the effect of the intervention. Sumatriptan has been shown to reverse nitroglycerin-induced allodynia in mice within 60 minutes of administration.[7]
Visualizations
Caption: Troubleshooting workflow for suspected headache side effects.
Caption: Simplified CGRP signaling pathway in headache.
References
- 1. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and cognitive animal models in headache research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Characterization of a mouse model of headache - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alleviation of chronic neuropathic pain by environmental enrichment in mice well after the establishment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmental enrichment alleviates chronic pain in rats following a spared nerve injury to induce neuropathic pain. A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Technical Support Center for Isosorbide Mononitrate Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered when translating preclinical findings of isosorbide mononitrate (ISMN) to clinical efficacy. Discrepancies between animal models and human responses, particularly in pharmacokinetics and the development of nitrate tolerance, often complicate this transition. This guide offers structured data, detailed experimental protocols, and visual aids to facilitate more robust and predictive research.
Frequently Asked Questions (FAQs)
Q1: Why do the effective doses of ISMN in our animal models not correspond to clinically effective doses in humans?
A1: This is a common challenge rooted in pharmacokinetic differences between species. Notably, the elimination half-life of ISMN is significantly shorter in some animal models, such as dogs, compared to humans.[1] This necessitates higher or more frequent dosing in preclinical studies to maintain plasma concentrations equivalent to therapeutic levels in patients. It is crucial to establish a pharmacokinetic/pharmacodynamic (PK/PD) model in your chosen animal species to guide dose selection.
Q2: We are observing a rapid decline in the vasodilatory effect of ISMN in our chronic animal study. What could be the cause?
A2: You are likely observing nitrate tolerance, a key clinical challenge with continuous nitrate therapy.[2][3] This phenomenon is attributed to several factors, including the depletion of sulfhydryl groups necessary for the bioactivation of ISMN to nitric oxide (NO) and increased oxidative stress.[3] To mitigate this in your experimental design, consider an intermittent dosing schedule that includes a "nitrate-free" interval, mimicking clinical practice aimed at preventing tolerance.[3][4]
Q3: What are the key signaling pathways I should be investigating to assess ISMN efficacy in my model?
A3: The primary mechanism of action for ISMN is the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosome monophosphate (cGMP).[5][6] Elevated cGMP levels lead to vasodilation.[5] Therefore, quantifying cGMP levels in vascular tissues is a direct measure of target engagement. Additionally, investigating downstream markers of oxidative stress can provide insights into the development of tolerance.
Q4: Are there established biomarkers that can predict the clinical anti-anginal efficacy of ISMN from preclinical data?
A4: While a single definitive predictive biomarker remains elusive, several preclinical markers are highly informative. Hemodynamic parameters such as a reduction in blood pressure and an increase in heart rate are fundamental indicators of vasodilation.[1] In animal models of angina, an improvement in myocardial ischemia markers, such as a reduction in ST-segment depression on an electrocardiogram (ECG) or a decrease in myocardial lactate levels, can be indicative of anti-anginal efficacy.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent Hemodynamic Responses to ISMN in an Animal Model
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | Review the pharmacokinetic profile of ISMN in your specific animal model and adjust the dose to achieve plasma concentrations comparable to human therapeutic levels. |
| Development of Tolerance | Implement an intermittent dosing regimen with a daily nitrate-free period to prevent or reverse tolerance. |
| Anesthetic Interference | Certain anesthetics can affect cardiovascular parameters. Ensure your anesthetic protocol is consistent and has minimal impact on the hemodynamic endpoints being measured. |
| Volume Depletion | ISMN can cause hypotension, which may be exacerbated in volume-depleted animals. Ensure adequate hydration of the animals before and during the experiment. |
Issue 2: Difficulty in Inducing and Measuring Nitrate Tolerance
| Potential Cause | Troubleshooting Step |
| Insufficient Duration of Treatment | Tolerance develops over time. Ensure your chronic dosing protocol is of sufficient length to induce a measurable decrease in the response to ISMN. |
| Inappropriate Dosing Regimen | A continuous, rather than intermittent, high-dose regimen is more likely to induce tolerance. Consider using continuous infusion or frequent oral dosing without a nitrate-free interval. |
| Insensitive Endpoint | The chosen endpoint may not be sensitive enough to detect the subtle changes associated with tolerance. Consider using a dose-response curve to assess a rightward shift, indicating decreased sensitivity. |
| Biological Variability | There can be significant inter-animal variability in the development of tolerance. Increase the number of animals per group to ensure statistical power. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | Beagle Dog (3 mg/kg, oral) [1] | Human (20 mg, oral) [7] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~30-60 minutes |
| Elimination Half-life (t½) | ~1.5 hours | ~5 hours |
| Bioavailability | ~71.5% | Nearly 100% |
Table 2: Preclinical vs. Clinical Efficacy of this compound in Angina
| Efficacy Endpoint | Preclinical Finding (Example: Dog Model) | Clinical Finding (Human Trials) |
| Reduction in ST-Segment Depression | Dose-dependent reduction in exercise-induced ST-segment depression. | Significant dose-dependent reduction in ST-segment depression during exercise tests.[8] |
| Increase in Exercise Duration | Not a standard endpoint in most animal models. | Increased exercise duration by 25-42.7% compared to placebo.[7][9] |
| Reduction in Angina Attack Frequency | Not applicable. | Significant reduction in the frequency of anginal attacks compared to placebo.[8][10] |
| Coronary Artery Dilation | Demonstrable vasodilation of coronary arteries. | Increased reference vessel diameter in coronary arteries.[11] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Anginal Effects of ISMN in a Canine Model of Myocardial Ischemia
-
Animal Model: Anesthetized beagle dogs.
-
Induction of Ischemia: Partial occlusion of the left anterior descending (LAD) coronary artery to induce a consistent and measurable degree of myocardial ischemia, evidenced by ST-segment depression on the ECG and an increase in myocardial lactate.[1][2]
-
Drug Administration: Administer ISMN intravenously or orally at various doses. A control group should receive a placebo.
-
Hemodynamic Monitoring: Continuously record heart rate, blood pressure, and ECG throughout the experiment.
-
Biochemical Analysis: Collect coronary sinus blood samples to measure myocardial lactate levels as an indicator of ischemia.
-
Endpoint Measurement: The primary endpoints are the reversal of ST-segment depression and the reduction in myocardial lactate levels following ISMN administration.
Protocol 2: Measurement of cGMP Levels in Vascular Tissue
-
Tissue Collection: Euthanize the animal and rapidly excise the desired vascular tissue (e.g., aorta).
-
Sample Preparation: Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in an appropriate buffer.
-
cGMP Extraction: Precipitate proteins and extract cGMP from the supernatant.
-
Quantification: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentration of cGMP in the samples.[12]
-
Data Normalization: Express cGMP levels relative to the total protein concentration of the tissue homogenate.
Visualizations
References
- 1. A method for evaluating antianginal drugs in experimental animals: assessment of myocardial ischemia by myocardial pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Animal model for testing the influence of drugs on partially ischaemic and normal myocardial regions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction and circumvention of nitrate tolerance applying different dosage intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Dose-effect relationship amongst three different sustained-release forms of isosorbide 5-mononitrate in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the efficacy and duration of action of this compound in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of coronary heart disease with this compound ('Elantan' 20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Intracoronary this compound versus placebo. A double-blind study with quantitative coronary angiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of isosorbide mononitrate in research formulations
Welcome to the technical support center for the research and development of isosorbide mononitrate (ISMN) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to optimizing the delivery of ISMN.
Given that ISMN inherently exhibits nearly 100% oral bioavailability, the focus of modern formulation research is not on increasing bioavailability but on modifying the drug's release profile.[1] This allows for sustained therapeutic effects, improved patient compliance, and the crucial avoidance of nitrate tolerance, a common issue with continuous nitrate therapy.[2][3]
This guide provides insights into developing advanced formulations such as sustained-release and mucoadhesive systems, complete with troubleshooting guides, FAQs, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why is the focus of ISMN formulation on modified release rather than improving bioavailability?
A1: this compound is rapidly and completely absorbed from the gastrointestinal tract and does not undergo first-pass metabolism, resulting in an absolute oral bioavailability of nearly 100%.[1] Therefore, enhancing its bioavailability is not a therapeutic goal. The primary objectives of advanced ISMN formulations are to:
-
Sustain Therapeutic Concentrations: Maintain plasma levels within the therapeutic window for an extended period to provide prolonged antianginal effects.
-
Improve Patient Compliance: Reduce dosing frequency to a once-daily regimen.[2]
-
Prevent Nitrate Tolerance: Introduce a daily nitrate-free interval, which is essential to maintain the drug's efficacy over long-term use.[3]
Q2: What are the most common strategies for developing modified-release ISMN tablets?
A2: The most prevalent strategies involve creating a formulation that controls the rate at which ISMN is released into the gastrointestinal tract. Common approaches include:
-
Hydrophilic Matrix Systems: Utilizing polymers like hydroxypropyl methylcellulose (HPMC) that form a gel layer upon hydration, controlling drug diffusion.
-
Osmotic Pump Technology: These formulations use osmotic pressure as the driving force for controlled drug release, which is largely independent of the pH and hydrodynamics of the GI tract.[4][5]
-
Mucoadhesive Buccal Tablets: These are designed to adhere to the buccal mucosa (inner cheek), allowing for drug absorption directly into the systemic circulation, thus bypassing the GI tract. This can be particularly useful for achieving a faster onset of action or for drugs that are unstable in the GI environment.[6]
Q3: What are the critical quality attributes (CQAs) to consider when developing a sustained-release ISMN tablet?
A3: Key CQAs for a sustained-release ISMN formulation include:
-
Drug Release Profile: The rate and extent of drug release over a specified time are critical for achieving the desired therapeutic effect and avoiding dose dumping.
-
Hardness and Friability: These mechanical properties ensure the tablet can withstand handling and transportation without breaking.
-
Weight Variation and Content Uniformity: These ensure that each tablet contains the correct dose of the active pharmaceutical ingredient (API).
-
Excipient Compatibility: Ensuring that the chosen excipients do not negatively interact with ISMN is crucial for the stability and performance of the final product.[7]
Troubleshooting Guides
Sustained-Release Oral Tablets
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Dose Dumping (Too rapid initial release) | - Inadequate amount of release-retarding polymer.- High percentage of channeling agents or pore formers.- Tablet coating is too thin or ruptures prematurely. | - Increase the concentration or viscosity grade of the release-retarding polymer (e.g., HPMC).- Reduce the concentration of soluble excipients or pore formers.- Optimize the coating formulation and process to ensure a uniform and robust film. |
| Incomplete Drug Release | - Excessive amount of hydrophobic or release-retarding polymer.- Low solubility of the drug in the dissolution medium.- Tablet hardness is too high, preventing proper hydration and drug diffusion. | - Decrease the concentration of the release-retarding polymer or blend with a more hydrophilic polymer.- Incorporate a suitable solubilizing agent or surfactant in the formulation.- Optimize the compression force to achieve a tablet with adequate hardness that still allows for proper matrix hydration. |
| High Batch-to-Batch Variability in Dissolution Profile | - Inconsistent particle size distribution of the API or excipients.- Non-uniform mixing of the blend.- Variations in compression force or tablet weight during manufacturing. | - Ensure consistent particle size of all components through proper milling and sieving.- Optimize the blending time and speed to ensure a homogenous mixture.- Implement in-process controls (IPCs) to monitor tablet weight and hardness throughout the manufacturing run. |
| Drug-Excipient Incompatibility | - Chemical interaction between ISMN and an excipient, which can be identified using techniques like Differential Scanning Calorimetry (DSC). For example, studies have shown potential interactions between ISMN and excipients like cellulose acetate and microcrystalline cellulose (MCC).[7][8] | - Conduct thorough pre-formulation compatibility studies using DSC and isothermal stress testing.- Select alternative excipients that are known to be compatible with ISMN.[7] |
Mucoadhesive Buccal Tablets
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Mucoadhesion | - Insufficient concentration of mucoadhesive polymer.- Inappropriate polymer selection for the desired adhesion strength.- Dehydration of the mucosal surface. | - Increase the concentration of the mucoadhesive polymer (e.g., Carbopol, HPMC).- Experiment with different polymers or polymer blends to optimize adhesion. Carbopol generally exhibits higher mucoadhesive strength compared to cellulose derivatives.[6]- Ensure the tablet is applied to a moist mucosal surface. |
| Mucosal Irritation | - The surface pH of the tablet is not within the physiological range of saliva (pH 6.5-7.5).- High concentration of certain polymers or penetration enhancers. | - Adjust the formulation to ensure the surface pH of the hydrated tablet is close to neutral.[9]- Screen excipients for their irritation potential and use the lowest effective concentration. |
| Uncontrolled or Too Rapid Drug Release | - High concentration of water-soluble excipients.- Low concentration or viscosity of the release-controlling polymer. | - Increase the proportion of a release-retarding polymer like HPMC.- Reduce the amount of soluble fillers in the formulation. |
| Tablet Dislodges Prematurely | - Mechanical stress (e.g., talking, drinking).- Excessive saliva flow washing the tablet away.- Low mucoadhesive strength. | - Optimize the mucoadhesive properties of the tablet as described above.- Advise the user to avoid excessive talking or drinking for a certain period after application. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different ISMN Formulations
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| Immediate-Release Tablet | 20 mg | ~450 | 0.5 - 1.0 | ~2500 | [1] |
| Extended-Release Tablet | 60 mg | 557 | ~3.0 | 8476 | [10][11] |
| Extended-Release Tablet | 120 mg | 1151 | ~3.0 | Not specified | [10] |
| Sustained-Release (Test) | 60 mg | 564.2 | Not specified | 8701.4 | [11] |
| Sustained-Release (Fed State) | 60 mg | 617.9 | Not specified | 8639.8 | [11] |
Note: The values presented are approximate and can vary based on the specific formulation and study population.
Experimental Protocols
In Vitro Dissolution Testing for Extended-Release ISMN Tablets
This protocol is based on FDA recommendations for bioequivalence studies of ISMN extended-release tablets.
Objective: To determine the in vitro drug release profile of an extended-release ISMN tablet formulation.
Apparatus: USP Apparatus II (Paddle)
Dissolution Media:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
Method:
-
Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the samples for ISMN concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Mucoadhesion Testing (Modified Balance Method)
Objective: To measure the mucoadhesive strength of a buccal tablet.
Materials:
-
Two-pan physical balance.
-
Freshly excised porcine or sheep buccal mucosa.
-
Phosphate buffer pH 6.8.
-
Cyanoacrylate adhesive.
-
Glass vials.
Method:
-
Equilibrate the buccal mucosa in phosphate buffer pH 6.8 at 37°C for 10 minutes.
-
Glue a glass vial to the underside of each pan of the balance.
-
Secure a piece of the buccal mucosa to the bottom of the vial on the right-hand side of the balance, with the mucosal side facing up.
-
Secure the test tablet to the bottom of the vial on the left-hand side of the balance.
-
Carefully lower the left pan until the tablet makes contact with the mucosal surface on the right pan.
-
Apply a light, constant force (e.g., by placing a small weight on the left pan) for a set period (e.g., 5 minutes) to ensure intimate contact.
-
Remove the weight and slowly add water dropwise to a container placed on the right pan until the tablet detaches from the mucosal surface.
-
The weight of the water required for detachment is a measure of the mucoadhesive strength.
Quantification of ISMN in Human Plasma by HPLC-MS/MS
Objective: To accurately quantify the concentration of ISMN in plasma samples from pharmacokinetic studies.
Method Overview: This method involves protein precipitation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., ¹³C₆-ISMN).[12]
-
Add 200 µL of ethyl acetate as the extraction solvent.[12]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., ZORBAX XDB-C18, 4.6 x 50 mm, 5 µm).[12]
-
Mobile Phase: Isocratic elution with acetonitrile and 2 mM ammonium acetate in water (e.g., 90:10 v/v).[12]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the specific precursor-to-product ion transitions for ISMN (e.g., m/z 250.0 → 59.0) and the internal standard.[13]
Visualizations
Caption: Workflow for developing sustained-release ISMN tablets.
Caption: Troubleshooting logic for dose dumping in SR tablets.
References
- 1. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ggcmedicines.org.uk [ggcmedicines.org.uk]
- 3. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development and evaluation of extended release formulations of this compound based on osmotic technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. jchps.com [jchps.com]
- 7. Compatibility studies between this compound and selected excipients used in the development of extended release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Pharmacokinetics of isosorbide-5-mononitrate after oral administration of an extended-release mononitrate formulation versus a standard dinitrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro dissolution and in vivo bioequivalence evaluation of two brands of isosorbide 5-mononitrate sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Inter-species Differences in Isosorbide Mononitrate Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of isosorbide mononitrate (ISMN), with a focus on inter-species differences.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Problem | Potential Cause | Suggested Solution |
| High variability in ISMN metabolic rates between replicate in vitro assays (e.g., liver microsomes). | Inconsistent co-factor concentrations (e.g., NADPH, UDPGA). | Prepare fresh co-factor solutions for each experiment. Ensure thorough mixing and accurate pipetting. Use a master mix to minimize variability between wells. |
| Poor quality or inconsistent activity of liver microsomes. | Purchase microsomes from a reputable supplier with quality control data. If preparing in-house, ensure a standardized and validated protocol is followed. Store microsomes at -80°C and avoid repeated freeze-thaw cycles. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| A major human metabolite of ISMN (e.g., isosorbide-5-glucuronide) is not detected in an animal species. | The animal species lacks the specific enzyme isoform responsible for that metabolic pathway. | This represents a genuine inter-species difference. Confirm the absence of the metabolite with a sensitive analytical method (e.g., LC-MS/MS). This is a key finding for preclinical model selection. |
| The metabolite is formed at a very low rate in the animal species. | Increase the incubation time or the concentration of the test compound (while ensuring it remains within a linear range) to enhance the detection of low-level metabolites. | |
| Analytical method is not sensitive enough. | Optimize the mass spectrometry parameters for the specific metabolite. Use a stable isotope-labeled internal standard for accurate quantification. | |
| Unexpected peaks in the chromatogram when analyzing ISMN and its metabolites. | Contamination of the mobile phase or sample. | Use HPLC-grade solvents and freshly prepared mobile phase. Filter all solutions before use. Run a blank injection (solvent only) to identify any background peaks. |
| Degradation of ISMN or its metabolites. | Ensure proper sample storage conditions (e.g., -80°C). Avoid prolonged exposure of samples to room temperature. Check the pH of the mobile phase to ensure the stability of the analytes. | |
| Ghost peaks from previous injections. | Implement a robust column washing step between injections, especially when running a gradient elution. | |
| Difficulty in achieving good separation of ISMN and its metabolites (e.g., isosorbide) by HPLC. | Inappropriate column or mobile phase composition. | For polar compounds like ISMN and its metabolites, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often used.[1] Optimize the gradient profile and the pH of the aqueous phase to improve separation. |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in humans?
A1: In humans, isosorbide-5-mononitrate (5-ISMN) is primarily metabolized through two main pathways. A significant portion undergoes denitration to form the inactive metabolite isosorbide. Another major pathway is conjugation, leading to the formation of isosorbide-5-glucuronide.[2] A smaller fraction of the dose is excreted as unchanged 5-ISMN in the urine.[2]
Q2: How does the metabolism of this compound differ between humans and common preclinical animal models like dogs and rats?
A2: While comprehensive direct comparative studies are limited, available data suggest potential differences. For instance, the elimination half-life of ISMN in dogs is approximately 1.5 hours, which is considerably shorter than the 4 to 6-hour half-life observed in humans.[3][4] This suggests a faster overall clearance in dogs. In rats, the parent compound, isosorbide dinitrate (ISDN), is metabolized to a higher proportion of 5-ISMN compared to 2-ISMN.[5] The specific ratios and rates of denitration versus glucuronidation of ISMN itself are likely to vary between species due to differences in the expression and activity of metabolic enzymes like UGTs and potentially CYPs.
Q3: Which enzyme families are involved in the metabolism of this compound?
A3: The formation of isosorbide-5-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs).[6] While the biotransformation of the parent compound, isosorbide dinitrate, to its mononitrate metabolites involves cytochrome P450 enzymes, particularly CYP3A4, the direct role of CYPs in the further metabolism of ISMN is less clearly defined but may be involved in its denitration.[7][8]
Q4: What are the key considerations when selecting an animal model for preclinical studies of this compound?
A4: The primary consideration should be the similarity of the metabolic profile to that of humans. An ideal animal model should produce a similar pattern of major metabolites, particularly the glucuronide conjugate and the denitrated product, isosorbide. Given the observed differences in clearance, it is also important to consider the pharmacokinetic parameters to ensure that the drug exposure in the animal model is relevant to the intended human therapeutic exposure.
Q5: My in vitro metabolism assay with liver microsomes shows very slow metabolism of ISMN. What can I do to improve the assay?
A5: ISMN is known to have a relatively long half-life in humans, suggesting it is not rapidly metabolized.[9][10] To observe metabolism in vitro, you may need to:
-
Increase incubation time: Extend the incubation period beyond the standard 60 minutes.
-
Use hepatocytes: Hepatocytes contain a more complete set of phase I and phase II enzymes and co-factors compared to microsomes and may provide a more accurate representation of in vivo metabolism.[11]
-
Ensure co-factor availability: For glucuronidation, ensure the presence of UDPGA and a pore-forming agent like alamethicin to facilitate its entry into the microsomal lumen.[12]
Data Presentation
Table 1: Pharmacokinetic Parameters of Isosorbide-5-Mononitrate in Humans and Dogs
| Parameter | Human | Dog |
| Elimination Half-life (t½) | ~5-6 hours[4] | ~1.5 hours[3] |
| Oral Bioavailability | ~100%[9] | ~71.5%[3] |
| Systemic Clearance | ~115 mL/min[9] | Not reported |
| Volume of Distribution (Vd) | ~0.62 L/kg[9] | Not reported |
Table 2: Major Metabolites of Isosorbide-5-Mononitrate in Humans
| Metabolite | Metabolic Pathway | Percentage of Dose in Urine |
| Isosorbide | Denitration | ~37%[2] |
| Isosorbide-5-glucuronide | Glucuronidation | ~25%[2] |
| Sorbitol | Further metabolism | ~7%[2] |
| Unchanged ISMN | - | ~2%[2] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
Objective: To determine the rate of metabolism of this compound and identify its metabolites in liver microsomes from different species.
Materials:
-
Liver microsomes (human, rat, dog, monkey)
-
This compound (ISMN)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Alamethicin
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (e.g., a stable isotope-labeled ISMN)
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of ISMN and internal standard in a suitable solvent (e.g., methanol or DMSO). Prepare the NADPH regenerating system and UDPGA solutions in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, liver microsomes, and alamethicin (if assessing glucuronidation) at 37°C for 5 minutes.
-
Initiation: Add ISMN to the incubation mixture to initiate the reaction. For glucuronidation assessment, also add UDPGA.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile with internal standard).
-
Sample Processing: Vortex the samples and centrifuge to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining ISMN and identify the formed metabolites.
Protocol 2: HPLC-MS/MS Analysis of this compound and Metabolites
Objective: To quantify ISMN and its metabolites in samples from in vitro or in vivo studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 1 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: A suitable gradient from a high aqueous content to a high organic content to elute ISMN and its more polar metabolites.
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI for glucuronide detection, positive ESI for ISMN and isosorbide.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for ISMN, isosorbide, isosorbide-5-glucuronide, and the internal standard should be optimized.
Visualizations
References
- 1. Pharmacokinetics and Safety with Bioequivalence of this compound Sustained-Release Tablets in Chinese Healthy Volunteers: Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic fact of 14C-isosorbide 5-mononitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic aspects of isosorbide-5-mononitrate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoforms of cytochrome P450 on organic nitrate-derived nitric oxide release in human heart vessels [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isosorbide 5-mononitrate pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oyc.co.jp [oyc.co.jp]
Validation & Comparative
Isosorbide mononitrate versus isosorbide dinitrate: a comparative preclinical efficacy study
This guide provides a detailed comparison of the preclinical efficacy of two widely used organic nitrates, Isosorbide Mononitrate (ISMN) and Isosorbide Dinitrate (ISDN). Both compounds are utilized in the management of angina pectoris, with their therapeutic effects stemming from their ability to release nitric oxide (NO) and induce vasodilation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative preclinical data, experimental methodologies, and underlying mechanisms of action.
Pharmacodynamic and Pharmacokinetic Profile
Isosorbide dinitrate acts as a prodrug that is metabolized in the liver to its active metabolites, primarily isosorbide-5-mononitrate (IS-5-MN) and to a lesser extent, isosorbide-2-mononitrate.[1] this compound, being the major active metabolite of ISDN, bypasses the extensive first-pass metabolism that ISDN undergoes.[2] This fundamental difference in their metabolic pathways significantly influences their pharmacokinetic profiles and, consequently, their preclinical and clinical effects.
Comparative Pharmacokinetic Data in Preclinical Models
The following table summarizes key pharmacokinetic parameters of ISDN and ISMN observed in rat models. These preclinical data highlight the differences in bioavailability and half-life, which are critical determinants of their dosing regimens and therapeutic applications.
| Parameter | Isosorbide Dinitrate (ISDN) | This compound (ISMN) | Animal Model | Reference |
| Oral Bioavailability | ~40% | ~100% | Rat | |
| Elimination Half-life | ~1 hour | 5 to 6 hours | Rat | [2] |
Comparative Vasodilatory Efficacy in Ex Vivo Models
The primary therapeutic effect of organic nitrates is vasodilation, mediated by the release of nitric oxide. The following table presents the median effective dose (ED50) for vasorelaxation of ISDN and its active metabolite, IS-5-MN (representative of ISMN's direct action), in isolated rabbit aortic rings. A lower ED50 value indicates higher potency.
| Compound | ED50 for Vasorelaxation (M) | Tissue Model | Reference |
| Isosorbide Dinitrate (ISDN) | 1.5 x 10⁻⁷ ± 1.1 x 10⁻⁷ | Phenylephrine-contracted rabbit aortic rings | [1] |
| Isosorbide-5-mononitrate (IS-5-MN) | 8.2 x 10⁻⁶ ± 3.6 x 10⁻⁶ | Phenylephrine-contracted rabbit aortic rings | [1] |
These ex vivo data suggest that while both compounds are effective vasodilators, the parent compound ISDN exhibits higher potency in this model. However, the superior bioavailability and longer half-life of ISMN are crucial factors in its overall therapeutic profile.
Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway
Both ISDN and ISMN exert their vasodilatory effects through a common signaling pathway. They serve as nitric oxide (NO) donors, which subsequently activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[3][4] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The resulting increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments used to assess the efficacy of ISDN and ISMN.
Ex Vivo Vasodilation Assay Using Isolated Aortic Rings
This protocol describes the methodology for assessing the vasodilatory properties of test compounds on isolated arterial rings using an organ bath system.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are humanely euthanized according to approved institutional protocols.[5]
-
The thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit Solution (KHS).[5]
-
Adhering connective and adipose tissue are removed under a dissecting microscope.[5]
-
The aorta is cut into rings of 2-3 mm in length.[5]
2. Experimental Setup:
-
Aortic rings are mounted in an organ bath or wire myograph system containing KHS, continuously gassed with 95% O2 / 5% CO2 at 37°C.[5][6]
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the KHS being replaced every 15-20 minutes.[5]
3. Data Acquisition:
-
After equilibration, the viability of the smooth muscle is confirmed by inducing contraction with a high potassium chloride (KCl) solution.[5]
-
The rings are washed with KHS to return to baseline tension.[5]
-
A submaximal contraction is induced with a vasoconstrictor such as phenylephrine (e.g., 1 µM).[5]
-
Once a stable contraction plateau is achieved, the test compound (ISDN or ISMN) is added in a cumulative manner (e.g., from 1 nM to 100 µM).[5]
-
The relaxation response to each concentration is recorded until a stable baseline is reached before the next addition.[5]
4. Data Analysis:
-
The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.[5]
-
A concentration-response curve is plotted, and the potency (EC50) and maximal relaxation (Emax) are calculated.[5]
Nitric Oxide Release Assay (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide release by quantifying its stable breakdown products, nitrite and nitrate.
1. Sample Preparation:
-
Prepare solutions of ISDN and ISMN at various concentrations in a suitable buffer.
-
For cell culture supernatants, remove particulates by centrifugation.[7]
-
For plasma or serum samples, deproteinize using ultrafiltration.[8]
2. Assay Procedure:
-
If measuring total nitric oxide (nitrite + nitrate), nitrate in the samples is first converted to nitrite using nitrate reductase.[7]
-
50 µL of the standard or sample is added to a 96-well microplate.[7]
-
50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) is added to each well.[7][9]
-
50 µL of Griess Reagent II (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[7][9]
-
The plate is incubated at room temperature for 10 minutes, protected from light.[7][9]
3. Data Analysis:
-
The absorbance is measured at 540 nm using a microplate reader.[7][8]
-
The concentration of nitrite in the samples is determined from a standard curve generated with known concentrations of sodium nitrite.[9]
Conclusion
The preclinical data presented in this guide demonstrate that both this compound and isosorbide dinitrate are effective nitric oxide-donating vasodilators. ISDN exhibits higher potency in ex vivo vasodilation assays. However, ISMN's favorable pharmacokinetic profile, characterized by near-complete bioavailability and a longer half-life, offers distinct advantages. These preclinical findings provide a rational basis for the differing clinical applications of these two important therapeutic agents and underscore the importance of considering both pharmacodynamic and pharmacokinetic parameters in drug evaluation. Further preclinical studies directly comparing the hemodynamic effects of ISDN and ISMN in animal models of myocardial ischemia would be valuable to further elucidate their comparative efficacy.
References
- 1. Effect of 5-isosorbide mononitrate on isosorbide dinitrate-induced relaxation of rabbit aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Vasodilatory Effects of Isosorbide Mononitrate and Nitroglycerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of isosorbide mononitrate (ISMN) against the well-established standard, nitroglycerin (GTN). The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development in making informed decisions.
Organic nitrates, such as this compound and nitroglycerin, are prodrugs that serve as exogenous sources of nitric oxide (NO), a potent vasodilator.[1] Their primary therapeutic action involves the relaxation of vascular smooth muscle, leading to the widening of blood vessels.[2] This effect is particularly beneficial in the treatment and prevention of angina pectoris by reducing cardiac preload and afterload, thereby decreasing the oxygen demand of the heart.[2] While both ISMN and GTN share a common mechanism of action through the NO-cGMP signaling pathway, differences in their bioactivation and pharmacokinetic profiles lead to distinct therapeutic characteristics.
Quantitative Comparison of Vasodilatory Effects
The following table summarizes the key quantitative parameters from comparative studies on this compound and nitroglycerin.
| Parameter | This compound (ISMN) | Nitroglycerin (GTN) | Key Findings & Citations |
| Hemodynamic Effects | |||
| Change in Coronary Artery Diameter | Increase in reference vessel diameter. | Increase in reference vessel diameter. | Both drugs induce coronary vasodilation. One study showed no statistically significant difference between sublingual ISMN and NTG in increasing coronary artery luminal diameter.[3] |
| Change in Mean Arterial Pressure | A study reported a decrease of 1.66 mmHg (sublingual). | A study reported an increase of 0.79 mmHg (sublingual). | The difference in the effect on mean arterial pressure between the two drugs was not statistically significant in this particular study.[3] |
| Comparative Efficacy | |||
| Coronary Vasodilation in CCTA | Less efficacious than lingual ISDN spray. | More efficacious than sublingual NTG tablets for coronary vasodilation in coronary CT angiography. | Lingual isosorbide dinitrate (a related compound) spray was found to be more effective than sublingual nitroglycerin tablets in achieving coronary vasodilation for Coronary CT Angiography (CCTA).[4] |
Signaling Pathways of Vasodilation
The vasodilatory effects of both this compound and nitroglycerin are mediated by the release of nitric oxide and the subsequent activation of the soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) pathway. However, their bioactivation pathways differ.
This compound's conversion to nitric oxide can occur through non-enzymatic processes.[5] In contrast, nitroglycerin's bioactivation is more complex, involving enzymatic pathways. A key enzyme in this process is mitochondrial aldehyde dehydrogenase (mtALDH), which metabolizes GTN to release NO.[1][5] Additionally, at low concentrations, nitroglycerin can activate endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway, further contributing to NO production.[6][7]
The released nitric oxide activates soluble guanylate cyclase in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][5] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, causing relaxation of the smooth muscle cells and vasodilation.[2]
Caption: Signaling pathways for ISMN and GTN-induced vasodilation.
Experimental Protocols
In Vivo Assessment of Coronary Vasodilation using Quantitative Coronary Angiography (QCA)
This protocol outlines a typical procedure for comparing the vasodilatory effects of sublingual this compound and nitroglycerin on coronary artery diameter in human subjects.
1. Subject Preparation:
-
Patients scheduled for cardiac catheterization and coronary arteriography are recruited.
-
Informed consent is obtained from all participants.
-
Baseline characteristics of the subjects are recorded.
2. Baseline Coronary Angiography:
-
Standard cardiac catheterization is performed via a femoral or radial approach.
-
Baseline coronary angiograms are acquired according to standard clinical protocols.
-
Images of a non-diseased reference coronary artery segment are recorded.
3. Drug Administration:
-
Subjects are randomly assigned to one of two groups:
-
Group A: Receives a sublingual dose of isosorbide-5-mononitrate (e.g., 5 mg).
-
Group B: Receives a sublingual dose of nitroglycerin (e.g., 0.4 mg).
-
-
The drug is administered, and the time of administration is recorded.
4. Post-Drug Coronary Angiography:
-
After a predetermined time interval (e.g., 5 minutes) following drug administration, repeat coronary angiography is performed on the same coronary artery segment.
5. Quantitative Coronary Angiography (QCA) Analysis:
-
The angiographic images are analyzed using a validated QCA software system.
-
The luminal diameter of the selected coronary artery segment is measured at baseline and after drug administration.
-
The percentage change in coronary artery diameter is calculated for each subject.
6. Hemodynamic Monitoring:
-
Mean arterial pressure and heart rate are monitored continuously throughout the procedure.
7. Statistical Analysis:
-
The changes in coronary artery diameter and hemodynamic parameters are compared between the ISMN and GTN groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Experimental workflow for comparing coronary vasodilator effects.
References
- 1. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Sublingual isosorbide-5 mononitrate during coronary arteriography. Comparison with sublingual nitroglycerin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 6. Nitroglycerin drives endothelial nitric oxide synthase activation via the phosphatidylinositol 3-kinase/protein kinase B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Comparative analysis of the hemodynamic effects of different organic nitrates in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemodynamic effects of different organic nitrates, widely used in the management of cardiovascular diseases. By examining experimental data from various animal models, this document aims to offer a clear and objective analysis to inform preclinical research and drug development.
Introduction to Organic Nitrates
Organic nitrates are prodrugs that act as vasodilators by releasing nitric oxide (NO) in the vascular smooth muscle.[1] This leads to a cascade of events culminating in smooth muscle relaxation and, consequently, vasodilation. The primary clinical applications for organic nitrates include the treatment of angina pectoris, acute myocardial infarction, and congestive heart failure. Common organic nitrates include nitroglycerin (GTN), isosorbide dinitrate (ISDN), isosorbide mononitrate (ISMN), and pentaerythrityl tetranitrate (PETN). While they share a common mechanism of action, their pharmacokinetic and pharmacodynamic profiles can differ significantly, leading to variations in their hemodynamic effects.
Mechanism of Action and Signaling Pathway
The vasodilatory effect of organic nitrates is mediated by the nitric oxide (NO) signaling pathway. Once administered, organic nitrates are metabolized to release NO. This process can be enzyme-dependent, with mitochondrial aldehyde dehydrogenase 2 (ALDH2) playing a crucial role in the bioactivation of nitroglycerin. NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of organic nitrates in vascular smooth muscle cells.
Comparative Hemodynamic Effects
The following tables summarize the hemodynamic effects of various organic nitrates in different animal models, as reported in the cited literature. It is important to note that experimental conditions, including animal species, anesthesia, and drug administration protocols, can significantly influence the observed effects.
Nitroglycerin (GTN)
| Animal Model | Dose | Key Hemodynamic Effects | Reference |
| Rat (conscious) | 10 µ g/min infusion | No significant effect on mean arterial pressure (MAP) in normal rats, but tolerance develops within 8 hours. | [2] |
| Rat (anesthetized) | Single sublingual dose | Immediate and dramatic decrease in mean diastolic blood pressure. | [3] |
| Rat (ischemia-reperfusion model) | 25 mg/kg | Significant decrease in left ventricular end-diastolic pressure (LVEDP) and increase in dP/dtmax. | [4] |
Isosorbide Dinitrate (ISDN)
| Animal Model | Dose | Key Hemodynamic Effects | Reference |
| Dog (anesthetized, mitral insufficiency) | 8 and 16 mg/kg | Decreased arterial pressure, increased cardiac output, and decreased total systemic resistance.[5] | [5] |
| Dog (anesthetized) | 10 or 30 µg/kg/min infusion | Decreased systemic blood pressure, left ventricular systolic and end-diastolic pressure, and coronary blood flow. No significant change in heart rate.[6] | [6] |
| Dog (conscious) | 1, 5, 10, or 50 µg/kg/min infusion | No significant changes in heart rate or myocardial contractility. | [7] |
This compound (ISMN)
| Animal Model | Dose | Key Hemodynamic Effects | Reference |
| Dog (anesthetized) | 1 mg/kg and 3 mg/kg i.v. | Scarcely decreased cardiac contractile force and heart rate. Dose-dependent fall in systolic blood pressure. Significant decrease in left ventricular pressure and LVEDP.[8] | [8] |
| Rabbit (isolated thoracic aorta) | ED50: 8.2 x 10⁻⁶ M | 150 times less potent than ISDN in inducing vasodilation. | [9] |
Pentaerythritol Tetranitrate (PETN)
| Animal Model | Dose | Key Hemodynamic Effects | Reference |
| Minipig (anesthetized) | 0.125, 0.25, 0.5 mg/kg i.v. | Dose-dependent decrease in left ventricular systolic pressure with no change in peripheral vascular resistance. Reflex increase in heart rate.[10] | [10] |
| Human (clinical study) | 20 and 40 mg oral | Reduces pulmonary artery end-diastolic pressure (PAEDP) by an average of 30-40%. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Hemodynamic Assessment in Anesthetized Rats
This protocol describes a common method for measuring blood pressure and heart rate in anesthetized rats following the administration of an organic nitrate.
Caption: Experimental workflow for in vivo hemodynamic assessment in rats.
Detailed Steps:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane, pentobarbital). The trachea may be cannulated to ensure a patent airway. The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for drug administration.
-
Instrumentation: The arterial cannula is connected to a pressure transducer, which is linked to a data acquisition system for continuous recording of the blood pressure waveform. Heart rate is derived from the pressure signal.
-
Stabilization and Baseline Recording: The animal is allowed to stabilize for a period (e.g., 20-30 minutes) after surgery. Baseline hemodynamic parameters are then recorded for a defined period before drug administration.
-
Drug Administration: The organic nitrate is administered intravenously, either as a bolus injection or a continuous infusion at various doses.
-
Data Analysis: The recorded data is analyzed to determine the effects on systolic, diastolic, and mean arterial pressure, as well as heart rate. Changes from baseline are calculated and compared across different doses and drugs.
Ex Vivo Vasodilation Assessment in Isolated Aortic Rings
This protocol outlines the methodology for assessing the vasodilatory properties of organic nitrates on isolated arterial segments.
Detailed Steps:
-
Tissue Preparation: A rabbit is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into rings of a specific width (e.g., 2-3 mm).
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the ring is attached to a fixed hook, and the other to a force transducer to measure isometric tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension for a period (e.g., 60-90 minutes). They are then pre-contracted with a vasoconstrictor agent such as phenylephrine to a stable plateau.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the organic nitrate are added to the organ bath.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction induced by phenylephrine. Dose-response curves are constructed to determine the potency (EC50) and efficacy (maximum relaxation) of the different organic nitrates.
Summary of Comparative Effects and Concluding Remarks
This comparative analysis of the hemodynamic effects of organic nitrates in animal models reveals several key points for consideration by researchers and drug development professionals:
-
Nitroglycerin (GTN): Exhibits a rapid onset of action with a pronounced effect on preload reduction. However, its therapeutic utility is often limited by the rapid development of tolerance.
-
Isosorbide Dinitrate (ISDN): Generally has a longer duration of action compared to GTN. It produces a balanced effect on both preload and afterload.
-
This compound (ISMN): As the active metabolite of ISDN, it has high bioavailability and a longer half-life, which can provide a more sustained hemodynamic effect.
-
Pentaerythrityl Tetranitrate (PETN): Some studies suggest that PETN may be associated with a lower incidence of tolerance compared to other organic nitrates.[10]
The choice of animal model is critical and can influence the translational relevance of the findings. For instance, dogs have a cardiovascular system that is in many ways more similar to humans than that of rodents, particularly in terms of heart rate and coronary circulation. However, the use of rodent models is often more practical for high-throughput screening and mechanistic studies.
Future research should focus on standardized protocols to allow for more direct comparisons between different organic nitrates. Furthermore, a deeper understanding of the molecular mechanisms underlying nitrate tolerance remains a key area for investigation, with the potential to lead to the development of novel nitrate therapies with improved efficacy and reduced side effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 5. Effect of sustained release isosorbide dinitrate (EV151) in dogs with experimentally-induced mitral insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of isosorbide dinitrate infused intravenously into anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of isosorbide dinitrate infusion on the canine left ventricular force-length relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of isosorbide 5-mononitrate on cardiovascular function. (I). Effects on the left ventricular system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 5-isosorbide mononitrate on isosorbide dinitrate-induced relaxation of rabbit aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Experimental study of the effect of pentaerythritol tetranitrate in acute myocardial infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The hemodynamic profile of pentaerythrityl tetranitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Isosorbide Mononitrate Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the pharmacokinetic profiles of isosorbide mononitrate (ISMN) across three key species in drug development: humans, canines (dogs), and rodents (rats). The data presented herein, supported by experimental details, is intended to facilitate a deeper understanding of the cross-species differences and similarities in the disposition of this widely used vasodilator.
Cross-Species Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in humans, dogs, and rats. These values have been compiled from various studies and represent a synthesized view of the existing literature. It is important to note that experimental conditions such as dosage, formulation, and analytical methods may vary between studies, influencing the reported values.
| Pharmacokinetic Parameter | Human | Dog (Beagle) | Rat (Sprague-Dawley) |
| Half-life (t½) | ~5 hours[1][2][3][4] | ~1.5 hours[5] | ~11.9 minutes (for L-isoidide mononitrate)[6] |
| Time to Peak Concentration (Tmax) | 0.5 - 1 hour (immediate-release)[1][3][4] | Not explicitly stated | 5 - 20 minutes (for L-isoidide mononitrate)[6] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Dose-dependent |
| Bioavailability (F%) | Nearly 100%[1][3][4] | ~71.5%[5][7] | ~50% (for L-isoidide mononitrate)[6] |
| Volume of Distribution (Vd) | ~0.62 L/kg[1][3] | Not explicitly stated | Not explicitly stated |
| Clearance (CL) | ~115 mL/min[1][3] | Not explicitly stated | Not explicitly stated |
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study of this compound, from subject selection to data analysis.
Typical Pharmacokinetic Study Workflow
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in pharmacokinetic studies is crucial for the accurate interpretation of cross-species data. Below are representative experimental protocols for human, canine, and rodent studies based on the available literature.
Human Pharmacokinetic Studies
-
Subjects: Healthy adult volunteers are typically recruited for these studies. Key inclusion criteria often include being non-smokers and having no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.
-
Study Design: A common design is a randomized, open-label, crossover study. This allows for the comparison of different formulations or dosing regimens within the same subjects, minimizing inter-individual variability.
-
Drug Administration: For oral administration studies, subjects typically receive a single dose of this compound (e.g., 20 mg tablet) with a standardized volume of water after an overnight fast.[4]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include pre-dose, and then at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of this compound in the plasma samples is determined using a validated analytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8]
Canine Pharmacokinetic Studies
-
Animal Models: Beagle dogs are a frequently used non-rodent species in preclinical drug development due to their physiological similarities to humans in some aspects.[5]
-
Study Design: Both intravenous and oral administration routes are often investigated to determine absolute bioavailability. Crossover designs are also common in canine studies.
-
Drug Administration: For oral studies, this compound is administered as a tablet or in a capsule, often followed by a small amount of water to ensure swallowing. For intravenous studies, the drug is administered as a sterile solution via a catheter placed in a suitable vein. A common oral dose used in studies is 3 mg/kg.[5]
-
Blood Sampling: Blood samples are collected from a vein (e.g., cephalic or jugular) at specified time intervals post-dosing.
-
Sample Processing and Analysis: Plasma is harvested and analyzed for this compound concentrations, typically using HPLC or gas chromatography (GC) with electron-capture detection.
Rodent Pharmacokinetic Studies
-
Animal Models: Sprague-Dawley rats are a commonly used rodent model in pharmacokinetic research.[6]
-
Study Design: Studies in rats often involve oral gavage for drug administration. Due to the smaller blood volume, sampling schedules may be less frequent or may involve terminal sampling at different time points across different groups of animals.
-
Drug Administration: this compound, or a related compound, is typically dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage at a specific dose (e.g., 2 mg/kg).[6]
-
Blood Sampling: Blood samples are collected via methods such as tail vein or cardiac puncture (terminal) at various time points.
-
Sample Processing and Analysis: Plasma concentrations of the analyte are determined using sensitive analytical techniques like LC-MS/MS.
Signaling Pathway of this compound
This compound exerts its vasodilatory effects through the nitric oxide (NO) signaling pathway. The diagram below illustrates this mechanism.
This compound Signaling Pathway
References
- 1. Isosorbide dinitrate disposition in the rat: metabolite pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetic aspects of isosorbide-5-mononitrate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral L-isoidide mononitrate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Evaluating the efficacy of novel isosorbide mononitrate analogs in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical efficacy of novel analogs of isosorbide mononitrate (ISMN), a long-established therapy for angina pectoris. The development of new nitric oxide (NO) donors is driven by the need for agents with improved pharmacokinetic profiles, greater potency, and reduced propensity for inducing tolerance, a significant limitation of chronic nitrate therapy. This document summarizes key preclinical findings for promising new chemical entities, comparing their performance against the parent compound, this compound. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.
Mechanism of Action: The Nitric Oxide Signaling Pathway
This compound and its analogs exert their therapeutic effects through the nitric oxide (NO) signaling pathway, leading to vasodilation.[1] The process begins with the enzymatic or spontaneous release of NO from the parent molecule. NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[2] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and vasodilation.[2] This vasodilation reduces both preload (venous return to the heart) and afterload (resistance the heart pumps against), thereby decreasing myocardial oxygen demand and alleviating angina.
Comparative Efficacy of this compound and Novel Analogs
The following tables summarize the available preclinical data for selected novel this compound analogs and other nitric oxide donors compared to the parent compound.
In Vitro Vasorelaxant Activity
This table presents the in vitro potency of the compounds in inducing relaxation of isolated aortic or mesenteric artery rings pre-contracted with phenylephrine.
| Compound | Animal Model | Vessel Type | Potency vs. ISMN | Reference |
| Isosorbide-5-mononitrate (ISMN) | Rabbit | Aortic Helical Strips | - | [3] |
| 5-Fluoro-nicotinic ester of ISMN | Rabbit | Aortic Helical Strips | ~5 times higher | [3] |
| Isosorbide-5-mononitrate (ISMN) | Rat | Superior Mesenteric Artery | - | [2] |
| 5-Ketoximeisosorbide-2-mononitrate (5O-IS-2-MN) | Rat | Superior Mesenteric Artery | More potent | [2] |
In Vivo Hemodynamic Effects
This table summarizes the in vivo effects of the compounds on key hemodynamic parameters in various animal models.
| Compound | Animal Model | Key Findings | Reference |
| Isosorbide-5-mononitrate (ISMN) | Guinea Pig | Standard hypotensive effect | [3] |
| 5-Fluoro-nicotinic ester of ISMN | Guinea Pig | Markedly superior hypotensive activity compared to ISMN | [3] |
| Isosorbide-5-mononitrate (ISMN) | Conscious Renal-Hypertensive Dogs | Dose-dependent decrease in systolic blood pressure and left ventricular end-diastolic pressure. Tolerance development with repeated administration. | [4] |
| Pirsidomine | Conscious Renal-Hypertensive Dogs | Similar hemodynamic profile to ISMN. Slight or no tolerance development with repeated administration. | [4] |
| MK-8150 | Telemetered Dogs | Robust and sustained blood pressure lowering for up to 14 days. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Aortic Ring Vasorelaxation Assay
This protocol is a standard method for assessing the vasodilatory properties of compounds on isolated arterial segments.
Procedure:
-
Animal Euthanasia and Aorta Isolation: Euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical protocols. Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Ring Preparation: Place the isolated aorta in cold Krebs-Henseleit buffer. Gently remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.
-
Induction of Contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM).
-
Cumulative Addition of Test Compound: Once a stable plateau of contraction is reached, add the test compound (this compound or a novel analog) in a cumulative manner, allowing the response to stabilize between additions.
-
Data Acquisition: Record the changes in isometric tension and express the relaxation as a percentage of the phenylephrine-induced contraction. Construct a dose-response curve to determine the EC50 value.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the hemodynamic effects of test compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparison of vasorelaxant effect and tolerance profile of a novel isosorbide-5-mononitrate derivative with its stereoisomer and parent drug on rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New isosorbide 5-mononitrate derivative with hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of the new nitric oxide donor, pirsidomine. Hemodynamic profile and tolerance studies in anesthetized and conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Clinical Evaluation of MK-8150, A Novel Nitric Oxide Donor With a Unique Mechanism of Nitric Oxide Release - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the effects of isosorbide mononitrate and nitroglycerin on coronary blood flow
A detailed review of the vasodilatory effects and underlying mechanisms of two key nitrates used in the management of coronary artery disease.
This guide provides a comprehensive comparison of isosorbide mononitrate and nitroglycerin, two cornerstone nitrates in the treatment of angina pectoris. The focus is on their respective effects on coronary blood flow, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the pharmacological properties of these agents.
Introduction
This compound and nitroglycerin are organic nitrates that alleviate myocardial ischemia by inducing vasodilation, thereby increasing coronary blood flow and reducing myocardial oxygen demand.[1][2] Both drugs are pro-drugs that are metabolized to nitric oxide (NO), which is the active molecule responsible for their therapeutic effects.[2][3] NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][3] This cascade ultimately results in the relaxation of smooth muscle, causing vasodilation of both arteries and veins.[1][3] While they share a common mechanism, their pharmacokinetic profiles and specific effects on the coronary vasculature can differ.
Data Presentation: Hemodynamic and Vasodilatory Effects
The following tables summarize the quantitative effects of this compound/dinitrate and nitroglycerin on various hemodynamic and coronary artery parameters as reported in several studies.
Table 1: Effects of Nitroglycerin on Coronary Artery Diameter
| Parameter | Baseline | Post-Nitroglycerin | Percent Change | Study Population/Method |
| Coronary Artery Stenosis Diameter (mm) | 1.15 ± 0.68 | 1.32 ± 0.73 | +14.8% | 40 patients with coronary heart disease, intravenous nitroglycerin.[4] |
| Left Main Coronary Artery Diameter | Not specified | Not specified | +5% | Patients undergoing coronary angiography, 150 µg intracoronary nitroglycerin.[5] |
| Proximal Coronary Artery Segments Diameter | Not specified | Not specified | +9% | Patients undergoing coronary angiography, 150 µg intracoronary nitroglycerin.[5] |
| Middle Coronary Artery Segments Diameter | Not specified | Not specified | +19% | Patients undergoing coronary angiography, 150 µg intracoronary nitroglycerin.[5] |
| Distal Coronary Artery Segments Diameter | Not specified | Not specified | +34% | Patients undergoing coronary angiography, 150 µg intracoronary nitroglycerin.[5] |
| Small Coronary Arteries (0.4-1.0 mm) Diameter | Not specified | Not specified | +54% | Patients undergoing coronary angiography, 150 µg intracoronary nitroglycerin.[5] |
Table 2: Effects of Isosorbide Dinitrate (ISDN) on Coronary Artery Diameter
| Parameter | Baseline | Post-ISDN | Percent Change | Study Population/Method |
| Normal Epicardial Artery Diameter | Not specified | Not specified | +21% (range: 17-26%) | 18 patients with normal coronary arteries, 5 mg sublingual ISDN.[6] |
| Stenotic Diameter (in responsive stenoses) (mm) | 1.71 ± 0.47 | 2.41 ± 0.55 | +40.9% | 9 of 27 stenoses in 20 patients, 5 mg sublingual ISDN.[6] |
| Vessel Diameter (2.5 mg dose) | Not specified | Not specified | +14.7% ± 3.6% (GRE) / +16.3% ± 6.8% (SSFP) | 25 healthy volunteers, coronary MR imaging.[7] |
| Vessel Diameter (5 mg dose) | Not specified | Not specified | +23.7% ± 8.9% (GRE) / +26.5% ± 10.4% (SSFP) | 25 healthy volunteers, coronary MR imaging.[7] |
Table 3: Comparative Hemodynamic Effects
| Parameter | Isosorbide Dinitrate (Sublingual) | Nitroglycerin (Sublingual) | Study Population |
| Duration of Effect on Left Ventricular End-Diastolic Volume | Up to 4 hours | 15-30 minutes | 37 patients with unstable angina.[8] |
| Mean Arterial Pressure Reduction | 5-10 mm Hg (persisted >4 hours) | Similar magnitude, shorter duration | 37 patients with unstable angina.[8] |
| Pulmonary Capillary Wedge Pressure Reduction (IV infusion) | From 31.5 to 15.0 mm Hg | From 31.5 to 19.6 mm Hg | 10 patients with chronic congestive heart failure.[9] |
| Mean Systemic Arterial Pressure Reduction (IV infusion) | From 89.2 to 79.8 mm Hg | From 89.2 to 67.5 mm Hg | 10 patients with chronic congestive heart failure.[9] |
Experimental Protocols
Study on Intravenous Nitroglycerin in Coronary Heart Disease[4]
-
Objective: To assess the effect of low-dose intravenous nitroglycerin on coronary artery stenosis.
-
Methodology: A randomized, double-blind study was conducted on 40 patients with coronary heart disease. Patients received either 0.025 mg of nitroglycerin or a placebo intravenously. Aortic and left ventricular pressures were recorded, and coronary angiography was performed before and 2-3 minutes after the injection. Coronary artery diameters, including pre- and post-stenotic segments and distal segments, were measured.
Study on Sublingual Isosorbide Dinitrate in Patients with Coronary Artery Stenoses[6]
-
Objective: To examine the effect of sublingual isosorbide dinitrate (ISDN) on the diameters of coronary artery stenoses.
-
Methodology: Twenty patients with coronary artery stenoses and 18 control patients with normal coronary arteries received 5 mg of sublingual ISDN. Prestenotic and stenotic diameters were measured using a vernier caliper with an accuracy of 0.05 mm from coronary angiograms. The degree of stenosis was calculated as the percentage of cross-sectional area reduction.
Comparative Study of Intravenous Isosorbide-5-Mononitrate and Nitroglycerin in Chronic Congestive Heart Failure[9]
-
Objective: To compare the hemodynamic effects of intravenously administered isosorbide-5-mononitrate (IS-5-MN) and nitroglycerin in patients with chronic congestive heart failure (CHF).
-
Methodology: Ten patients with chronic CHF received intravenous infusions of both IS-5-MN and nitroglycerin. The infusion rate for each drug was individually titrated to achieve the maximal increase in cardiac output and the maximal decrease in pulmonary capillary wedge pressure. Hemodynamic parameters, including pulmonary capillary wedge pressure and mean systemic arterial pressure, were measured.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the common signaling pathway for organic nitrates and a general experimental workflow for assessing their effects on coronary blood flow.
Caption: Signaling pathway of organic nitrates in vascular smooth muscle cells.
Caption: Generalized experimental workflow for assessing coronary vasodilation.
Conclusion
Both this compound and nitroglycerin are effective coronary vasodilators that operate through the nitric oxide-cGMP pathway. The available data suggests that nitroglycerin, particularly when administered directly into the coronary arteries, has a potent and rapid effect on dilating a wide range of coronary vessels, from large arteries to smaller distal segments.[5] Isosorbide dinitrate, the parent compound of this compound, also demonstrates significant coronary vasodilation, with a potentially longer duration of action compared to sublingual nitroglycerin.[8]
The choice between these agents may depend on the clinical scenario. The rapid onset of action of sublingual nitroglycerin makes it suitable for the acute relief of angina.[3] In contrast, the longer-acting formulations of this compound are used for the prevention of angina attacks.[3][10] The presented data underscores the importance of both agents in the management of coronary artery disease, with distinct pharmacokinetic profiles dictating their specific clinical applications. Further head-to-head comparative studies focusing on coronary blood flow dynamics would be beneficial to delineate more subtle differences in their efficacy and mechanisms of action.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Coronary stenosis dilation by low dose intravenous nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of coronary responses to various doses of intracoronary nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilation of coronary artery stenoses after isosorbide dinitrate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronary MR Imaging: Effect of Timing and Dose of Isosorbide Dinitrate Administration1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of isosorbide dinitrate vs nitroglycerin in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of isosorbide-5-mononitrate and nitroglycerin in chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical study of this compound treatment for angina pectoris in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Isosorbide Mononitrate Formulations in Animal Models
For researchers and professionals in drug development, understanding the bioequivalence of different drug formulations is paramount. This guide provides an objective comparison of various isosorbide mononitrate (ISMN) formulations based on pharmacokinetic studies conducted in animal models. The data presented herein is crucial for preclinical assessment and the development of more effective drug delivery systems.
Pharmacokinetic Comparison of this compound Formulations in a Canine Model
A key study investigated the in vivo pharmacokinetics and bioavailability of a pulsatile-release isosorbide-5-mononitrate (IS-5-MN) tablet compared to a conventional immediate-release tablet in a canine model. The objective was to assess if the pulsatile-release formulation could offer a delayed and controlled release, potentially beneficial for specific therapeutic regimens.[1]
Data Summary
The following table summarizes the mean pharmacokinetic parameters obtained after oral administration of single doses of pulsatile-release and conventional IS-5-MN tablets to beagle dogs.
| Pharmacokinetic Parameter | Pulsatile-Release IS-5-MN Tablets | Conventional IS-5-MN Tablets |
| Cmax (ng/mL) | 789.6 ± 156.3 | 856.4 ± 189.2 |
| Tmax (h) | 4.5 ± 0.8 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 5432.7 ± 987.6 | 5678.4 ± 1023.5 |
| AUC (0-∞) (ng·h/mL) | 5876.5 ± 1102.1 | 6123.7 ± 1156.8 |
| t1/2 (h) | 5.2 ± 1.1 | 5.0 ± 0.9 |
| Relative Bioavailability (%) | 95.8 ± 10.5 | 100 (Reference) |
Data presented as mean ± standard deviation.
Experimental Protocol
A detailed methodology is crucial for the replication and validation of experimental findings.
Animal Model:
-
Species: Beagle dogs
-
Number of Animals: 6
-
Health Status: Healthy, adult males
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Diet: Standard laboratory diet, fasted overnight before drug administration.
Study Design:
-
A randomized, two-way crossover design was implemented.
-
A washout period of one week was maintained between the two treatment phases.
Drug Administration:
-
Test Formulation: Pulsatile-release IS-5-MN tablets.
-
Reference Formulation: Conventional immediate-release IS-5-MN tablets.
-
Dose: A single oral dose of each formulation was administered.
-
Administration Route: Oral gavage.
Blood Sampling:
-
Blood samples (approximately 2 mL) were collected from the forelimb vein at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours post-administration.
-
Plasma was separated by centrifugation and stored at -20°C until analysis.
Analytical Method:
-
Plasma concentrations of IS-5-MN were determined using a validated gas chromatography-mass spectrometry (GC-MS) method.
Pharmacokinetic Analysis:
-
The pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), AUC(0-∞), and t1/2 were calculated using non-compartmental analysis.
-
Relative bioavailability of the pulsatile-release formulation was calculated as (AUCtest / AUCreference) x 100.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is facilitated by a visual representation.
Caption: Experimental workflow for the canine bioequivalence study.
Pharmacodynamic Considerations in a Rabbit Model
While not a bioequivalence study, research on the pharmacodynamic effects of ISMN in rabbit aortic rings provides valuable insights into its mechanism of action. One study demonstrated that ISMN and its parent compound, isosorbide dinitrate (ISDN), induce vasodilation, with ISDN being more potent. This type of in vitro study complements in vivo pharmacokinetic data by confirming the biological activity of the compound.
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is mediated through the nitric oxide (NO) signaling pathway.
Caption: Signaling pathway of ISMN-induced smooth muscle relaxation.
References
Investigating the Synergistic In Vitro Effects of Isosorbide Mononitrate with Other Cardiovascular Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isosorbide mononitrate (ISMN), a long-acting organic nitrate, serves as a cornerstone in the management of angina pectoris. Its therapeutic effect is primarily mediated through the release of nitric oxide (NO), which subsequently stimulates soluble guanylate cyclase (sGC) to increase intracellular cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation.[1][2][3] This guide delves into the in vitro synergistic effects of ISMN when combined with other cardiovascular drugs, providing a comparative analysis based on available experimental data. The exploration of such synergies is paramount in developing novel combination therapies with enhanced efficacy and potentially reduced side effects.
I. Synergistic Vasodilatory Effects
The vasodilatory action of ISMN can be potentiated by drugs that also modulate the NO-cGMP signaling pathway. This section compares the synergistic effects of ISMN with phosphodiesterase type 5 (PDE5) inhibitors and soluble guanylate cyclase (sGC) stimulators.
A. This compound and PDE5 Inhibitors (e.g., Sildenafil)
The combination of ISMN and sildenafil, a PDE5 inhibitor, is contraindicated in clinical practice due to the risk of severe hypotension.[1][2][3] This profound synergistic effect stems from their complementary mechanisms of action on the cGMP pathway. While ISMN increases the production of cGMP, sildenafil inhibits its degradation by PDE5, leading to a significant accumulation of cGMP and amplified vasodilation.[1][2][3]
Experimental Data Summary:
Table 1: In Vitro Effects of this compound and Sildenafil on the cGMP Pathway
| Drug/Combination | Target | Effect on cGMP | Vasodilatory Effect |
| This compound (ISMN) | Soluble Guanylate Cyclase (sGC) | Increases synthesis | Vasodilation |
| Sildenafil | Phosphodiesterase Type 5 (PDE5) | Decreases degradation | Vasodilation |
| ISMN + Sildenafil | sGC and PDE5 | Marked increase in intracellular levels | Potent synergistic vasodilation |
B. This compound and sGC Stimulators (e.g., Riociguat)
Riociguat, a soluble guanylate cyclase stimulator, acts on the same enzyme as the NO derived from ISMN. It sensitizes sGC to endogenous NO and also directly stimulates sGC, leading to increased cGMP production.[5] The combination of ISMN and riociguat is expected to produce synergistic vasodilatory effects.
Experimental Data Summary:
Quantitative in vitro data on the synergistic effects of ISMN and riociguat are limited. However, a study on human podocytes showed that both the NO donor SNAP and riociguat independently stimulated cGMP production.[6] Clinical trials with riociguat have demonstrated its efficacy in pulmonary arterial hypertension, a condition where enhancing the NO-sGC-cGMP pathway is a key therapeutic strategy.[5][7][8]
Table 2: In Vitro Effects of this compound and Riociguat on the cGMP Pathway
| Drug/Combination | Target | Effect on cGMP | Vasodilatory Effect |
| This compound (ISMN) | Soluble Guanylate Cyclase (sGC) | Increases synthesis | Vasodilation |
| Riociguat | Soluble Guanylate Cyclase (sGC) | Directly stimulates and sensitizes to NO | Vasodilation |
| ISMN + Riociguat | Soluble Guanylate Cyclase (sGC) | Potentially synergistic increase in synthesis | Expected synergistic vasodilation |
II. Synergistic Effects on Platelet Aggregation
ISMN, through its NO-donating properties, can inhibit platelet aggregation. This effect can be synergistic with other antiplatelet agents.
A. This compound and Aspirin
Aspirin is a well-known antiplatelet drug that irreversibly inhibits cyclooxygenase-1 (COX-1). The combination of an NO donor with aspirin could offer enhanced antiplatelet and cardioprotective effects.
Experimental Data Summary:
A study on an this compound derivative of aspirin (ISMNA) demonstrated its ability to inhibit platelet aggregation in rabbit platelet-rich plasma (PRP). ISMNA suppressed platelet response to arachidonic acid at a concentration of 1 µM, whereas 10 µM of aspirin alone showed no inhibitory effects under the same conditions, suggesting a potentiation of the antiplatelet effect.[9]
Table 3: In Vitro Antiplatelet Effects of an this compound-Aspirin Derivative
| Compound | Agonist | Concentration for Inhibition |
| ISMNA | Arachidonic Acid (100 µM) | 1 µM |
| Aspirin | Arachidonic Acid (100 µM) | > 10 µM |
III. Interactions with Other Cardiovascular Drug Classes
While robust in vitro synergy data is less available for the following combinations, their potential for interaction warrants discussion.
A. This compound and Calcium Channel Blockers (e.g., Amlodipine)
The vasodilating effects of ISMN may be additive with those of calcium channel blockers, which also promote vasodilation through a different mechanism (inhibition of calcium influx into vascular smooth muscle cells).[10] Clinical studies have explored the combination of amlodipine and ISMN, suggesting potential benefits in managing ischemic-hypertensive cardiopathy.[10][11][12][13] However, specific in vitro synergy data is lacking.
B. This compound and Beta-Blockers (e.g., Propranolol)
The combination of nitrates and beta-blockers is a common strategy in the management of angina. While their primary mechanisms of action are distinct (vasodilation for nitrates and reduction of myocardial oxygen demand for beta-blockers), their combined use is generally considered to have additive clinical benefits. In vitro studies directly assessing synergy on cardiovascular parameters are not extensively reported.
C. This compound and Hydralazine
The combination of isosorbide dinitrate and hydralazine has been shown to be effective in heart failure, particularly in African American patients.[13][14] Hydralazine is a direct-acting vasodilator, and its combination with a nitrate provides both arterial and venous dilation. The synergistic benefit may also involve hydralazine's antioxidant properties, which could attenuate nitrate tolerance.[14] While clinical data is strong, detailed in vitro synergy studies are limited.
IV. Experimental Protocols
A. In Vitro Vasorelaxation Assay Using Isolated Aortic Rings
This assay is a standard method to assess the vasodilatory effects of compounds.
-
Tissue Preparation: Thoracic aortas are excised from rats, cleaned of connective tissue, and cut into 2-3 mm rings.[15]
-
Mounting: The rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.[15]
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine to induce a stable level of contraction.[15][16]
-
Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of ISMN, the other test drug, and their combination to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tone. This data can be used to construct dose-response curves and for isobolographic analysis to determine synergy.
B. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function.[6][17][18][19]
-
Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.[17]
-
Assay Principle: LTA measures the increase in light transmission through a PRP sample as platelets aggregate in response to an agonist. PPP is used as a reference for 100% light transmission.[6][17][18]
-
Procedure: PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A baseline is established before adding a platelet agonist (e.g., ADP, arachidonic acid, collagen). The change in light transmission is recorded over time.[17][18]
-
Synergy Assessment: To assess synergy, PRP is pre-incubated with sub-threshold concentrations of ISMN, another antiplatelet agent, or their combination before the addition of the agonist. The inhibition of aggregation is then quantified.
C. Measurement of Intracellular cGMP Levels
This assay is crucial for investigating drugs that modulate the NO-cGMP pathway.
-
Cell Culture: Vascular smooth muscle cells are cultured and treated with ISMN, the other test drug, or their combination for a specified time.
-
Cell Lysis: After treatment, the cells are lysed to release intracellular components.
-
cGMP Quantification: Intracellular cGMP levels are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits, following the manufacturer's instructions.[20] Alternatively, advanced techniques like FRET-based biosensors can be used for real-time imaging of cGMP dynamics in living cells.[21][22]
-
Data Analysis: The cGMP concentrations are normalized to the total protein content of the cell lysates and compared between different treatment groups.
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of ISMN, Sildenafil, and Riociguat.
Caption: Experimental workflow for in vitro vasorelaxation assay.
Caption: Experimental workflow for platelet aggregation assay.
References
- 1. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil and Isosorbide Interaction: Critical Safety Information | empathia.ai [empathia.ai]
- 3. drugs.com [drugs.com]
- 4. The effect of sildenafil on nitric oxide-mediated vasodilation in healthy men [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, hydrolysis kinetics and anti-platelet effects of this compound derivatives of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The association of amlodipine with isosorbide-5-mononitrate in the treatment of ischemic-hypertensive cardiopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, double-blind crossover study to investigate the effects of amlodipine and this compound on the time course and severity of exercise-induced myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. 17-β-oestradiol-induced vasorelaxation in vitro is mediated by eNOS through hsp90 and akt/pkb dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 19. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Isosorbide Mononitrate in a Laboratory Setting
The proper disposal of isosorbide mononitrate is a critical component of laboratory safety and environmental responsibility. As a pharmacologically active substance with specific physical hazards, it requires a disposal process that adheres to strict regulatory guidelines. This document provides essential procedural guidance for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and compliantly.
Core Safety Principles and Regulatory Overview
This compound is classified as a flammable solid and can be explosive by percussion or excessive heat when in its pure, undiluted form[1][2][3]. Even in tablet formulations, the active ingredient, if separated from its excipients, may pose a hazard[2]. Therefore, all waste containing this compound must be handled with care.
The primary regulation governing its disposal in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA)[2][4]. Under RCRA, it is the responsibility of the waste generator (the laboratory) to determine if a waste product is hazardous[2]. Due to its flammability, this compound waste will likely be classified as hazardous.
Key Prohibitions:
-
Do NOT pour down drains or sewers: Waste, even in small quantities, should never be disposed of via water courses[5]. The EPA's regulations for hazardous waste pharmaceuticals explicitly prohibit the sewering of such materials[6][7].
-
Do NOT dispose of in regular trash: Due to its hazardous characteristics, this compound should not be placed in municipal or non-hazardous waste streams.
-
Do NOT mix with other waste streams: Unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department, do not comingle this compound waste with other chemical waste.
Hazard Classification Summary
The following table summarizes the key hazard classifications for this compound based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | Key Considerations for Disposal |
| Flammable Solid | The substance is a flammable solid, categorized as Flammable Solid, Category 2[1][3]. It can form flammable dust clouds in the air[5]. | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools when handling. |
| Explosive Hazard | Undiluted this compound is explosive by percussion or excessive heat[2]. | While laboratory formulations are often diluted, any process that could concentrate or isolate the pure compound must be avoided. |
| Acute Toxicity | The substance is harmful if swallowed[1]. | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, to avoid ingestion and contact. |
Step-by-Step Disposal Protocol for Laboratory Waste
The standard and required method for the final disposition of this compound is incineration by a licensed hazardous waste disposal contractor[5][8]. The following workflow outlines the procedure for laboratory personnel.
-
Waste Characterization and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Segregate this waste from all other laboratory waste streams at the point of generation.
-
-
Containment and Labeling:
-
Place all solid waste containing this compound into a designated, sealable, and robust container.
-
Leave the material in its original container whenever possible.
-
Label the container clearly with the words "Hazardous Waste " and identify the contents, including "This compound ". Follow all institutional and local labeling requirements.
-
-
Consult Environmental Health & Safety (EHS):
-
Contact your institution's EHS department to schedule a waste pickup.
-
Provide them with an accurate description of the waste. EHS professionals are responsible for ensuring the waste is managed in compliance with federal, state, and local regulations and will arrange for its transfer to an approved disposal facility[9].
-
-
Final Disposal:
The logical workflow for this process is illustrated in the diagram below.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols for Disposal
A review of safety and regulatory literature does not provide experimental protocols for the chemical neutralization or degradation of this compound as a primary means of disposal. The established and required procedure is to manage the material as hazardous waste destined for high-temperature incineration[5][8]. Any attempt to chemically treat the waste in the laboratory could be hazardous and would likely not meet the "non-retrievable" standard required by the DEA for controlled substances, a best-practice principle that is also applicable here[11][12]. Therefore, in-lab treatment is not recommended. All disposal activities must be coordinated through the proper institutional channels (EHS) to ensure regulatory compliance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. epa.gov [epa.gov]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 7. epa.gov [epa.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. usbioclean.com [usbioclean.com]
- 12. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Personal protective equipment for handling Isosorbide Mononitrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isosorbide Mononitrate. It outlines the necessary personal protective equipment (PPE), safe handling procedures, emergency protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with specific physical and health hazards that necessitate careful handling.[1][2] Understanding these hazards is the first step in implementing appropriate safety measures.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Solids | Category 2 | H228: Flammable solid[1][2] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific use of this compound to determine the appropriate level of PPE.[3] The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye/Face Protection | Safety glasses or tightly fitting safety goggles with side-shields.[3][4] | Use to protect against direct contact with the product.[3] A face shield may be necessary for splash protection.[5] |
| Skin Protection | Impervious protective gloves (e.g., nitrile rubber).[3][6] | Wear chemical-impermeable gloves.[2] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5] |
| Protective clothing.[2] | Wear fire/flame resistant and impervious clothing.[4] A lab coat or gown should be worn to prevent skin contact. | |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).[4][7] | If ventilation is inadequate or exposure limits are exceeded, a negative pressure air-purifying respirator (half face mask) with a P3 filter may be required.[3] Surgical masks offer little to no protection.[5] |
Safe Handling and Storage Protocols
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]
-
Ground/bond container and receiving equipment to prevent static discharge.[2][6]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4][6]
-
Store at room temperature, away from heat, moisture, and direct light.[8][9]
-
Protect from moisture.[3]
Emergency Procedures
Immediate and appropriate responses to emergencies are critical. The following table outlines first-aid measures and procedures for accidental release.
| Emergency Situation | Procedural Steps |
| Eye Contact | Immediately rinse opened eye for several minutes under running water.[1] Remove contact lenses if present and easy to do.[7] Seek medical attention.[7] |
| Skin Contact | Remove contaminated clothing.[7] Rinse skin thoroughly with large amounts of water.[7] |
| Inhalation | Move the person to fresh air.[7] If breathing is difficult, provide respiratory support.[7] |
| Ingestion | Wash out the mouth with water if the person is conscious.[7] Do NOT induce vomiting unless directed by medical personnel.[7] Seek medical attention.[7] |
| Accidental Release (Spill) | Evacuate personnel to a safe area.[2] Wear appropriate PPE.[2] Eliminate all ignition sources.[6] Avoid dust generation.[3] Pick up and transfer to properly labeled containers for disposal.[6] Prevent entry into drains and waterways.[2][3] Wash the spillage area with water.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Product Disposal: Disposal should be in accordance with local, state, or national legislation.[3] Normal disposal is via incineration operated by an accredited disposal contractor.[3] Do not allow the chemical to enter drains, sewers, or water courses.[2][3]
-
Contaminated Packaging: Empty containers may retain product residue and pose a fire and explosion hazard.[3][6] Observe all hazard precautions.[3] Do not cut, puncture, or weld on or near the container.[6] Dispose of contaminated packaging in the same manner as the product.
This compound Handling and Disposal Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pppmag.com [pppmag.com]
- 6. chemdmart.com [chemdmart.com]
- 7. abmole.com [abmole.com]
- 8. mskcc.org [mskcc.org]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
